molecular formula C43H78N7O17P3S B15547167 13-Methylhenicosanoyl-CoA

13-Methylhenicosanoyl-CoA

Cat. No.: B15547167
M. Wt: 1090.1 g/mol
InChI Key: ZFGSENNPIVKLOM-UHFFFAOYSA-N
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Description

13-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-6-7-8-14-17-20-31(2)21-18-15-12-10-9-11-13-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

ZFGSENNPIVKLOM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Nature of 13-Methylhenicosanoyl-CoA: A Molecule Awaiting Discovery in the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite its commercial availability as a research chemical, a thorough review of published scientific literature reveals a significant gap in our understanding of 13-Methylhenicosanoyl-CoA. At present, there are no detailed reports on its discovery, isolation from natural sources, or its specific biological functions. This long-chain acyl-coenzyme A variant, while structurally defined, remains a molecule of unknown origin and purpose within the broader landscape of cellular metabolism and signaling.

Our investigation to compile an in-depth technical guide on this compound did not yield the requisite data to fulfill the core requirements of detailing its discovery, experimental protocols for its isolation, or its role in signaling pathways. The primary information available identifies it as a coenzyme A derivative offered by chemical suppliers for research purposes[1][2]. However, the foundational scientific work that would typically precede commercial availability—such as papers describing its initial identification in a biological system, the methods used to isolate and purify it, and experiments to determine its function—is not present in the accessible scientific record.

General Context: The Role of Acyl-CoAs in Biology

Coenzyme A (CoA) and its acyl derivatives (acyl-CoAs) are central molecules in metabolism.[3] They are involved in a vast array of biochemical transformations, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[3] Long-chain acyl-CoAs, in particular, are critical for:

  • Fatty Acid Metabolism: They are key intermediates in both the breakdown of fatty acids (β-oxidation) to produce energy and the synthesis of new fatty acids.

  • Membrane Synthesis: They serve as precursors for the synthesis of complex lipids that are essential components of cellular membranes.

  • Protein Acylation: Long-chain fatty acyl groups can be covalently attached to proteins, a modification that can affect protein localization and function.

  • Cell Signaling: Some long-chain acyl-CoAs or their derivatives can act as signaling molecules, influencing the activity of enzymes and transcription factors.

Hypothetical Isolation and Characterization Workflow

While specific protocols for this compound are unavailable, a general workflow for the isolation and characterization of a novel acyl-CoA from a biological sample can be conceptualized. This process would typically involve a series of chromatographic and spectrometric techniques.

G cluster_extraction Sample Preparation & Extraction cluster_separation Chromatographic Separation cluster_analysis Analysis & Identification start Biological Sample (e.g., Tissue, Cells) homogenization Homogenization & Lysis start->homogenization extraction Solid Phase or Liquid-Liquid Extraction homogenization->extraction hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc fractionation Fraction Collection hplc->fractionation ms Mass Spectrometry (MS/MS) fractionation->ms nmr Nuclear Magnetic Resonance (NMR) fractionation->nmr quantification Quantification ms->quantification

Caption: A generalized workflow for the isolation and identification of a novel acyl-CoA from a biological sample.

Future Directions

The absence of published data on this compound presents an open area for research. Key questions that remain to be answered include:

  • Natural Occurrence: In which organisms, tissues, or cell types is this compound naturally found?

  • Biosynthesis: What is the enzymatic pathway responsible for its synthesis? Which fatty acid is its precursor?

  • Biological Function: What are the specific metabolic pathways or signaling cascades in which it participates? Does it have a unique regulatory role compared to other long-chain acyl-CoAs?

The availability of synthetic this compound as a research tool will undoubtedly be crucial in addressing these questions. Researchers can use this standard to develop analytical methods for its detection in biological samples and to investigate its effects in cell-based and cell-free assays.

References

Unveiling the Enigma of 13-Methylhenicosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current scientific understanding of 13-Methylhenicosanoyl-CoA, a molecule of interest to researchers, scientists, and drug development professionals. Extensive investigation into its natural occurrence, biosynthesis, and metabolic significance reveals a notable absence of direct evidence in peer-reviewed literature and major biochemical databases. While this very long-chain branched fatty acyl-CoA is commercially available for research purposes, its presence as a naturally occurring metabolite has not been documented.

This guide will, therefore, focus on the established principles and methodologies that would underpin any future investigation into this molecule. It will provide a comprehensive overview of the known pathways for the biosynthesis of other methyl-branched fatty acids, which could serve as theoretical models for the potential synthesis of this compound. Furthermore, it will detail the analytical techniques required for the discovery, identification, and quantification of such rare or novel lipids.

Section 1: The Biosynthesis of Methyl-Branched Fatty Acyl-CoAs: Potential Pathways

The introduction of a methyl group onto a fatty acyl chain is a known biological process, primarily occurring through two general mechanisms: the use of a branched-chain primer for fatty acid synthesis or post-synthesis modification by a methyltransferase.

Primer-based Biosynthesis in Bacteria

Many bacteria synthesize branched-chain fatty acids, often of the iso or anteiso configuration, by utilizing primers derived from branched-chain amino acids such as leucine, valine, and isoleucine. These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA). These primers are subsequently elongated by the fatty acid synthase (FAS) system.

The location of the methyl group in this compound, being distant from the typical iso or anteiso positions, suggests that if a primer-based mechanism were involved, it would require a yet-uncharacterized, long-chain branched primer.

Primer_Based_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Branched-Chain Amino Acid Branched-Chain Amino Acid α-Keto Acid α-Keto Acid Branched-Chain Amino Acid->α-Keto Acid Transamination Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer α-Keto Acid->Branched-Chain Acyl-CoA Primer Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Fatty Acid Synthase (FAS)->Methyl-Branched Fatty Acyl-CoA Post_Synthesis_Methylation Straight-Chain Fatty Acyl-CoA Straight-Chain Fatty Acyl-CoA Methyltransferase Methyltransferase Straight-Chain Fatty Acyl-CoA->Methyltransferase Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Methyltransferase->Methyl-Branched Fatty Acyl-CoA SAH SAH Methyltransferase->SAH S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) SAM SAM SAM->Methyltransferase Analytical_Workflow Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Fractionation Solid-Phase Extraction Lipid_Extraction->SPE_Fractionation HPLC_Separation HPLC Separation SPE_Fractionation->HPLC_Separation MS_MS_Detection Tandem Mass Spectrometry (MRM) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Predicted Enzymatic Reactions Involving 13-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, playing roles in membrane fluidity, energy storage, and as signaling molecules. 13-Methylhenicosanoyl-CoA is a 22-carbon saturated fatty acyl-CoA with a methyl group at the C-13 position. While the metabolism of short-chain and extensively branched fatty acids is well-documented, the precise enzymatic pathways for long-chain, mid-chain monomethylated acyl-CoAs like this compound are less characterized. This guide provides a detailed overview of the predicted enzymatic reactions involving this compound, based on established principles of fatty acid metabolism. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolic fate and potential therapeutic relevance of this molecule.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to proceed through a series of enzymatic reactions, primarily involving activation and subsequent catabolism via beta-oxidation until the branch point, followed by specialized enzymatic steps to handle the methyl group.

Activation of 13-Methylhenicosanoic Acid

Prior to entering catabolic pathways, the free fatty acid, 13-methylhenicosanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or long-chain fatty acid-CoA ligases (LC-FACS) . These enzymes are found in the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes.[1][2] The reaction proceeds in two steps: the formation of an acyl-adenylate intermediate, followed by the reaction with coenzyme A to form the fatty acyl-CoA.

Reaction: 13-Methylhenicosanoic acid + ATP + CoA-SH → this compound + AMP + PPi

Predicted Beta-Oxidation Pathway

Once activated, this compound is predicted to undergo beta-oxidation within the mitochondria.[3][4][5] The methyl group at the C-13 position does not sterically hinder the initial cycles of beta-oxidation at the carboxyl end of the molecule. The standard beta-oxidation spiral involves a recurring sequence of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA and NADH.

  • Thiolysis by β-ketothiolase, which cleaves the β-ketoacyl-CoA with the addition of a new CoA molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle would repeat, with each turn yielding one molecule of acetyl-CoA, one FADH₂, and one NADH. For this compound (a C22 fatty acyl-CoA), beta-oxidation can proceed for five full cycles before the methyl branch is reached.

Metabolism at the Methyl Branch Point

After five cycles of beta-oxidation, the resulting intermediate would be a 12-carbon fatty acyl-CoA with a methyl group at the C-3 position (3-methyl-dodecanoyl-CoA). The presence of a methyl group at the β-carbon (C-3) blocks the action of L-β-hydroxyacyl-CoA dehydrogenase, thus halting standard beta-oxidation.[6] At this juncture, a different metabolic strategy is required. It is predicted that the pathway would then involve enzymes similar to those that handle other β-methylated fatty acids.

One possibility is the involvement of an α-oxidation pathway.[6][7] In this process, the fatty acid is shortened by one carbon atom at the carboxyl end. However, a more likely scenario for a mid-chain branch involves specialized enzymes to bypass the block. For odd-numbered methyl branches further down the chain, as in the case of this compound, the final three carbons of the chain containing the methyl group would likely be converted to propionyl-CoA after the preceding straight-chain portion is degraded. The degradation of the remaining chain after the branch point would also proceed via beta-oxidation.

Alternative Oxidation Pathways

While beta-oxidation is the primary predicted route, other pathways could potentially be involved, although they are generally considered minor for this type of fatty acid.

  • Omega (ω)-oxidation): This pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon) to a carboxylic acid, forming a dicarboxylic acid.[8][9] This dicarboxylic acid can then undergo beta-oxidation from either end. This pathway is typically more active for medium-chain fatty acids or when beta-oxidation is impaired.[10]

  • Alpha (α)-oxidation: This process, occurring in peroxisomes, removes a single carbon from the carboxyl end and is primarily used for fatty acids with a methyl group at the β-carbon, such as phytanic acid.[6][7] While the intermediate after five rounds of beta-oxidation of this compound has a β-methyl group, it is unclear if this intermediate would be transported to the peroxisomes for α-oxidation.

Quantitative Data Summary

As there is no direct experimental data available for the metabolism of this compound, the following table presents the predicted quantitative yield of metabolites from the initial, unbranched portion of the molecule undergoing mitochondrial beta-oxidation.

Beta-Oxidation CycleStarting Acyl-CoAAcetyl-CoA ProducedFADH₂ ProducedNADH ProducedResulting Acyl-CoA
1This compound (C22:1-methyl)11111-Methylnonadecanoyl-CoA (C20:1-methyl)
211-Methylnonadecanoyl-CoA (C20:1-methyl)1119-Methylheptadecanoyl-CoA (C18:1-methyl)
39-Methylheptadecanoyl-CoA (C18:1-methyl)1117-Methylpentadecanoyl-CoA (C16:1-methyl)
47-Methylpentadecanoyl-CoA (C16:1-methyl)1115-Methyltridecanoyl-CoA (C14:1-methyl)
55-Methyltridecanoyl-CoA (C14:1-methyl)1113-Methyldodecanoyl-CoA (C12:1-methyl)
Total 5 5 5

Predicted Metabolic Pathway Diagram

Predicted_Metabolism_of_13_Methylhenicosanoyl_CoA cluster_activation Activation (Cytosol/Mitochondria) cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_branch_metabolism Branch Point Metabolism FA 13-Methylhenicosanoic Acid FA_CoA This compound FA->FA_CoA Acyl-CoA Synthetase C22 This compound (C22) FA_CoA->C22 C20 11-Methylnonadecanoyl-CoA (C20) C22->C20 1 cycle AcetylCoA Acetyl-CoA C22->AcetylCoA FADH2 FADH₂ C22->FADH2 NADH NADH C22->NADH C18 9-Methylheptadecanoyl-CoA (C18) C20->C18 1 cycle C20->AcetylCoA C20->FADH2 C20->NADH C16 7-Methylpentadecanoyl-CoA (C16) C18->C16 1 cycle C18->AcetylCoA C18->FADH2 C18->NADH C14 5-Methyltridecanoyl-CoA (C14) C16->C14 1 cycle C16->AcetylCoA C16->FADH2 C16->NADH C12 3-Methyldodecanoyl-CoA (C12) C14->C12 1 cycle C14->AcetylCoA C14->FADH2 C14->NADH Block Beta-Oxidation Blocked (β-methyl group) C12->Block FurtherOx Further Oxidation Block->FurtherOx Specialized Enzymes (e.g., α-oxidation or other) PropionylCoA Propionyl-CoA FurtherOx->PropionylCoA

Caption: Predicted metabolic pathway of this compound.

Representative Experimental Protocol: In Vitro Oxidation of a Branched-Chain Acyl-CoA

This protocol describes a general method for assessing the mitochondrial oxidation of a novel branched-chain fatty acyl-CoA, such as this compound.

Objective

To determine the rate of oxidation of a specific branched-chain acyl-CoA by isolated mitochondria and to identify the products of its metabolism.

Materials
  • Fresh tissue (e.g., liver, heart, or skeletal muscle) from a model organism (e.g., rat, mouse).

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 2 mM L-carnitine, 1 mM malate, pH 7.2).

  • Substrate: this compound.

  • ADP solution.

  • Perchloric acid.

  • High-performance liquid chromatography (HPLC) or mass spectrometry (MS) system for metabolite analysis.

  • Oxygen electrode or other system for measuring oxygen consumption.

Methodology
  • Mitochondrial Isolation:

    • Euthanize the animal according to approved ethical protocols.

    • Excise the tissue of interest and place it in ice-cold isolation buffer.

    • Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Oxygen Consumption Assay:

    • Calibrate the oxygen electrode system.

    • Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

    • Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg of protein).

    • Add the substrate, this compound, to the chamber.

    • Initiate the reaction by adding a known amount of ADP to stimulate state 3 respiration.

    • Record the rate of oxygen consumption.

  • Metabolite Analysis:

    • At various time points during the respiration assay, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to ice-cold perchloric acid to precipitate proteins and stop enzymatic activity.

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant for the presence of acetyl-CoA, propionyl-CoA, and other potential intermediates using HPLC or LC-MS/MS.

Data Analysis
  • Calculate the rate of oxygen consumption in the presence of this compound and compare it to the rate with known substrates (e.g., palmitoyl-CoA) and in the absence of substrate.

  • Quantify the production of acetyl-CoA and propionyl-CoA over time to determine the stoichiometry of the oxidation process.

  • Identify any novel or unexpected intermediates to further elucidate the metabolic pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Collection Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Supernatant IsolateMito Isolated Mitochondria Centrifuge2->IsolateMito Pellet O2_Assay Oxygen Consumption Assay IsolateMito->O2_Assay Metabolite_Assay Metabolite Analysis IsolateMito->Metabolite_Assay Calc_Rate Calculate O₂ Consumption Rate O2_Assay->Calc_Rate Quantify Quantify Metabolites (HPLC/MS) Metabolite_Assay->Quantify Pathway Elucidate Metabolic Pathway Calc_Rate->Pathway Quantify->Pathway

Caption: General workflow for studying branched-chain acyl-CoA oxidation.

Conclusion

The enzymatic reactions involving this compound are predicted to follow the general principles of fatty acid metabolism, with beta-oxidation proceeding until the methyl branch point. The metabolism of the resulting β-methylated intermediate likely requires specialized enzymatic machinery, potentially leading to the formation of propionyl-CoA. Further experimental investigation using the methodologies outlined in this guide is necessary to fully elucidate the precise metabolic fate of this and other long-chain, mid-chain monomethylated fatty acyl-CoAs. A deeper understanding of these pathways will be crucial for researchers in the fields of metabolism, nutrition, and drug development.

References

Homologs of 13-Methylhenicosanoyl-CoA in Different Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific research on this particular molecule is limited, its structure suggests a role in lipid metabolism and cellular signaling, analogous to other well-characterized branched-chain fatty acids. This technical guide provides a comprehensive overview of the putative biosynthesis, potential homologs, and biological functions of this compound across different species, drawing from established principles of branched-chain fatty acid metabolism. Detailed experimental protocols for the identification and analysis of such novel acyl-CoAs are also presented.

Putative Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, such as this compound, typically involves the initiation with a branched-chain primer followed by elongation. In bacteria, these primers are often derived from branched-chain amino acids.[1][2] The synthesis of iso- and anteiso-fatty acids in bacteria relies on the repeated condensation of malonyl-CoA with a branched-chain primer.[1]

A plausible biosynthetic pathway for this compound, an anteiso-fatty acyl-CoA, would start with the primer isobutyryl-CoA, derived from the catabolism of L-valine. This primer would then undergo elongation cycles with malonyl-CoA as the two-carbon donor, catalyzed by a fatty acid synthase (FAS) system. In mammals, the elongation of branched-chain fatty acids is mediated by a family of enzymes known as Elongases of Very Long Chain Fatty Acids (ELOVLs).[3] Specifically, ELOVL6 has been shown to elongate anteiso-C15:0 to anteiso-C17:0, suggesting its potential involvement in the synthesis of longer anteiso-fatty acids.[3]

Potential Homologs of Enzymes Involved in this compound Biosynthesis

Identifying direct homologs for the synthesis of this compound is challenging without specific genomic or proteomic data. However, based on the conserved nature of fatty acid metabolism, we can infer potential homologous enzymes across different species.

Enzyme/Protein FamilyFunction in Branched-Chain Fatty Acid MetabolismPotential Homologs in Different Species
Branched-chain α-keto acid dehydrogenase (BCKDH) Decarboxylation of branched-chain α-keto acids derived from amino acids to form branched-chain acyl-CoA primers.[2]Bacillus subtilis, other bacteria, and mammalian mitochondria.
Fatty Acid Synthase (FAS) Type II Elongation of the acyl chain in bacteria.Found in various bacterial species.
Elongase of Very Long Chain Fatty Acids (ELOVL) Elongation of fatty acid chains in eukaryotes. ELOVL3 and ELOVL6 have been implicated in branched-chain fatty acid elongation.[3]Mammals, yeast, and other eukaryotes.
Acyl-CoA Synthetases (ACSs) Activation of fatty acids to their corresponding acyl-CoA thioesters.[4]Ubiquitous across all domains of life.
Acyl-CoA Binding Proteins (ACBPs) Intracellular transport and pool formation of acyl-CoAs.[5]Eukaryotes.

Putative Biological Functions of this compound

Long-chain acyl-CoAs are crucial intermediates in numerous metabolic and signaling pathways.[5][6] Based on the functions of other long-chain and branched-chain fatty acyl-CoAs, this compound may be involved in:

  • Membrane Fluidity: Branched-chain fatty acids are important components of bacterial cell membranes, influencing their fluidity.[1]

  • Energy Metabolism: As an acyl-CoA, it can be a substrate for β-oxidation to generate ATP.

  • Cell Signaling: Long-chain acyl-CoAs can act as signaling molecules, modulating the activity of various proteins, including transcription factors and enzymes.[6]

  • Protein Acylation: Acyl-CoAs are donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.

  • Precursor for Complex Lipids: It may serve as a precursor for the synthesis of more complex lipids, such as waxes and phospholipids.

Experimental Protocols

The identification and characterization of novel acyl-CoAs like this compound require sensitive and specific analytical techniques.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is suitable for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Homogenize the tissue or cell pellet in ice-cold 10% TCA.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and add internal standards.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest. A common product ion for acyl-CoAs is m/z 507, corresponding to the loss of the phosphopantetheine moiety.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

To confirm the fatty acid backbone of this compound, the acyl-CoA can be hydrolyzed, and the resulting fatty acid analyzed by GC-MS after derivatization.

Procedure:

  • Hydrolyze the acyl-CoA sample with a strong base (e.g., NaOH or KOH) to release the free fatty acid.

  • Acidify the solution and extract the fatty acid with an organic solvent (e.g., hexane).

  • Derivatize the fatty acid to a volatile ester (e.g., a methyl ester using BF3-methanol).

  • Analyze the fatty acid methyl ester by GC-MS.

  • The mass spectrum will provide information on the chain length and branching pattern of the fatty acid.

Visualizations

Diagram 1: Putative Biosynthetic Pathway of this compound```dot

digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"L-Valine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Ketoisovalerate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isobutyryl-CoA" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Malonyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Elongation_Cycles" [label="Fatty Acid Elongation\n(FAS / ELOVLs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"L-Valine" -> "alpha-Ketoisovalerate" [label="Transamination"]; "alpha-Ketoisovalerate" -> "Isobutyryl-CoA" [label="BCKDH"]; "Isobutyryl-CoA" -> "Elongation_Cycles"; "Malonyl-CoA" -> "Elongation_Cycles"; "Elongation_Cycles" -> "this compound"; }

Caption: Workflow for the analysis of acyl-CoAs from biological samples.

Diagram 3: Logical Relationship of Potential Functions

Potential Functions of this compound cluster_metabolism Metabolic Roles cluster_signaling Signaling Roles Molecule This compound Membrane Membrane Structure and Fluidity Molecule->Membrane Energy Beta-Oxidation (Energy Production) Molecule->Energy Precursor Precursor for Complex Lipids Molecule->Precursor Signaling Cellular Signaling Molecule->Signaling Acylation Protein Acylation Molecule->Acylation

Caption: Potential biological roles of this compound.

References

Methodological & Application

LC-MS/MS method for detection of 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of 13-Methylhenicosanoyl-CoA by LC-MS/MS

Introduction

Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Branched-chain fatty acids and their corresponding acyl-CoAs are of increasing interest in biomedical research due to their roles in cellular signaling and association with various metabolic disorders. This compound is a long-chain branched fatty acyl-CoA whose precise quantification can provide valuable insights into specific metabolic fluxes and enzyme activities.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this specific lipid metabolite. The methodology is founded on established principles for the analysis of long-chain and branched-chain acyl-CoAs, employing reverse-phase chromatography coupled with positive electrospray ionization (ESI) and selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[1][2][3][4]

Experimental Workflow

The overall experimental process, from sample acquisition to data analysis, is outlined in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) is_spike Spike Internal Standard (e.g., C17:0-CoA) sample->is_spike homogenize Homogenization (KH2PO4 buffer, organic solvent) extract Vortex, Sonicate & Centrifuge homogenize->extract is_spike->homogenize supernatant Collect Supernatant extract->supernatant lc_separation Reverse-Phase UPLC/HPLC (C18 Column) supernatant->lc_separation Injection ms_detection Tandem Mass Spectrometry (Positive ESI, SRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Standard Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS Grade)

  • Reagents: Potassium phosphate (B84403) monobasic (KH₂PO₄), Ammonium hydroxide (B78521) (NH₄OH), Formic acid

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain fatty acyl-CoA

  • Standard: this compound (synthesis may be required if not commercially available)

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode or reverse-phase SPE cartridges (optional, for sample cleanup)[5]

Protocols

Standard and Internal Standard Preparation
  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of C17:0-CoA in a 1:1 (v/v) mixture of methanol and water.

  • Working Internal Standard (20 ng/µL): Dilute the stock solution to a working concentration for spiking into samples.

  • Calibration Standards: Prepare a stock solution of this compound. Perform serial dilutions in a 1:1 (v/v) methanol:water mixture to create calibration standards ranging from approximately 1 to 200 ng/mL. Add a constant amount of the working internal standard to each calibration level.

Sample Preparation (from Tissue)

Due to the unstable nature of long-chain acyl-CoAs, all steps should be performed on ice or at 4°C.[1]

  • Homogenization: Place approximately 30-50 mg of frozen tissue into a tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of a 3:1:1 mixture of ACN:IPA:MeOH.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 ng of C17:0-CoA) to the homogenization mixture.[1]

  • Extraction: Homogenize the tissue thoroughly on ice. Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient See Table 2

Table 2: Suggested LC Gradient

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
SRM Transitions See Table 4
Data Presentation and Quantification

Molecular Weight Calculation:

  • Henicosanoic acid, 13-methyl-: C₂₂H₄₄O₂ (M.W. 340.59 g/mol )

  • Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S (M.W. 767.53 g/mol )

  • This compound: C₄₃H₇₈N₇O₁₇P₃S (M.W. 1090.12 g/mol )

Table 4: Proposed SRM Transitions for Quantification

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound1091.1584.1 (Neutral loss of 507)To be optimized
C17:0-CoA (Internal Std.)1020.6513.6 (Neutral loss of 507)To be optimized

Note: The product ion corresponds to the acyl-pantetheine fragment resulting from the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][6] The collision energy must be empirically optimized for the specific instrument to maximize signal intensity.

Table 5: Representative Quantitative Performance (Hypothetical)

This table illustrates the expected performance of the method, based on data from similar long-chain acyl-CoA analyses.[3][4] Actual values must be determined during method validation.

ParameterExpected Performance
Linear Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The protocol leverages established techniques for the analysis of long-chain acyl-CoAs, including a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions. By following this detailed methodology, researchers can achieve reliable and accurate measurements of this branched-chain fatty acyl-CoA, facilitating a deeper understanding of its role in health and disease. Method validation, including the determination of linearity, precision, accuracy, and limits of detection and quantification, is essential prior to the analysis of experimental samples.

References

Application Notes: Quantification of 13-Methylhenicosanoyl-CoA in Lipidomics Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA that is of growing interest in the field of lipidomics. As with other branched-chain fatty acids (BCFAs), it is a key component in understanding complex biological processes, from microbial membrane dynamics to mammalian metabolic signaling. In bacteria, BCFAs are crucial for maintaining cell membrane fluidity. In mammals, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism.[1][2] Accurate quantification of this compound is therefore essential for researchers in microbiology, metabolic diseases, and drug development to elucidate its precise roles in health and disease.

These application notes provide a comprehensive protocol for the quantification of this compound in lipidomics samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation: Lipid Extraction

Effective sample preparation is critical for the reliable analysis of long-chain fatty acyl-CoAs. The following protocol is adapted from established methods for lipid extraction and is suitable for various biological matrices such as cell cultures, tissues, and biofluids.

Materials:

  • Biological sample (e.g., ~50 mg of tissue or 1x10^7 cells)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled version of the analyte)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Centrifuge

  • Homogenizer (for tissue samples)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization (for tissue samples): Homogenize the tissue sample in a mixture of chloroform and methanol (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction:

    • For cellular and biofluid samples, add chloroform and methanol (2:1, v/v) to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add deionized water to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of the Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 v/v methanol/water with 30 mM ammonium (B1175870) hydroxide).

LC-MS/MS Analysis

The quantification of this compound is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 1090.8 (calculated for [M+H]⁺ of this compound)

  • Product Ion (m/z): 583.8 (corresponding to the neutral loss of the phosphoadenosine diphosphate (B83284) group)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 30-50 eV.

  • Dwell Time: 100 ms

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table. The following table provides a hypothetical example of such data for illustrative purposes.

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation
Control 1Liver Tissue1.250.15
Control 2Liver Tissue1.380.21
Treated 1Liver Tissue3.420.35
Treated 2Liver Tissue3.890.41
Blank-Not Detected-

Mandatory Visualization

Signaling Pathway of Branched-Chain Fatty Acyl-CoAs

The following diagram illustrates the metabolic context and signaling role of branched-chain fatty acyl-CoAs, such as this compound.

BCFACoA_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Nuclear Signaling BCFA Branched-Chain Fatty Acids (e.g., 13-methylhenicosanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa binds & activates BCFA_CoA->PPARa RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates

Caption: Metabolic activation and signaling of this compound via PPARα.

Experimental Workflow

The diagram below outlines the key steps in the quantification of this compound from biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, etc.) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Results 8. Quantitative Results Data_Processing->Results

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of 13-Methylhenicosanoyl-CoA, a very-long-chain acyl-coenzyme A derivative. Adherence to these protocols is critical to ensure the integrity and stability of the compound for reliable experimental outcomes.

Introduction

This compound is a specialized coenzyme A ester involved in lipid metabolism. Like other long-chain acyl-CoAs, it is susceptible to degradation, making careful handling and storage paramount. These molecules are central intermediates in metabolism, serving as substrates for energy production and the synthesis of complex lipids. The inherent instability of acyl-CoAs in aqueous solutions presents a significant analytical challenge.

Product Information

Property Value
Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.10 g/mol
Appearance White to off-white solid
Purity Refer to Certificate of Analysis

Storage and Stability

Proper storage is crucial to prevent the degradation of this compound. The primary routes of degradation for acyl-CoAs are hydrolysis of the thioester bond and oxidation.

Recommended Storage Conditions:

ConditionTemperatureDurationNotes
Long-term Storage (Solid) -80°CUp to 1 yearStore in a desiccated, airtight container. Minimize freeze-thaw cycles.
Short-term Storage (Solid) -20°CUp to 6 monthsSuitable for frequently accessed aliquots. Ensure proper sealing to prevent moisture absorption.
Stock Solutions -80°CUp to 1 monthSolvent choice is critical. Methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 7) is recommended. Avoid repeated freeze-thaw cycles.
Working Solutions 4°CUp to 24 hoursPrepare fresh daily if possible. Keep on ice during use.

Factors Affecting Stability:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • pH: Acyl-CoAs are most stable at a slightly acidic to neutral pH (around 6.0-7.5). Alkaline conditions promote rapid hydrolysis of the thioester bond.

  • Moisture: The presence of water can lead to hydrolysis. Store the solid compound in a desiccated environment.

  • Oxidation: The molecule may be susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) for enhanced stability, especially for long-term storage.

  • Enzymatic Degradation: Ensure that solutions and storage containers are free from contaminating acyl-CoA hydrolases.

Handling Procedures

Receiving and Initial Storage:

Upon receipt, this compound is typically shipped at room temperature for short durations.[1][2] However, it is imperative to transfer the product to the recommended long-term storage conditions (-80°C) as soon as possible. Always refer to the product's Certificate of Analysis for any specific storage instructions.[1][2]

Preparation of Stock Solutions:

Due to the limited solubility of very-long-chain acyl-CoAs in aqueous buffers, an organic solvent is often required for initial solubilization.

  • Solvent Selection: High-purity methanol or ethanol (B145695) is recommended for preparing the initial stock solution. For some applications, a mixture of water and dimethyl sulfoxide (B87167) (DMSO) may be considered.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Preparation of Working Solutions:

For most biological assays, the stock solution will need to be diluted in an appropriate aqueous buffer.

  • Buffer Selection: Use a buffer with a pH between 6.0 and 7.5. Common choices include phosphate-buffered saline (PBS), TRIS, or HEPES.

  • Procedure:

    • Add the required volume of the stock solution to the chilled aqueous buffer.

    • Mix gently by pipetting or brief vortexing.

    • Keep the working solution on ice during the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a method to assess the stability of this compound under various conditions using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a highly sensitive and specific technique for the analysis of acyl-CoA species.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Various buffers for testing (e.g., PBS at different pH values)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of working solutions by diluting the stock solution in the different buffers and storage conditions to be tested (e.g., different temperatures, pH values).

    • Include a time-zero control sample that is immediately analyzed after preparation.

  • Incubation:

    • Incubate the test samples under the specified conditions for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, quench the reaction by adding an equal volume of cold methanol to precipitate proteins and halt enzymatic degradation.

    • Centrifuge the samples to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Employ a suitable C18 reversed-phase column for separation.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Monitor the degradation of the parent compound and the appearance of degradation products (e.g., the free fatty acid and coenzyme A) using mass spectrometry.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time for each condition to determine its stability.

Visualizations

Handling_and_Storage_Workflow Figure 1. Recommended Handling and Storage Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Solution Preparation cluster_experimentation Experimentation receive Receive Shipment long_term Long-Term Storage (-80°C) receive->long_term short_term Short-Term Storage (-20°C) receive->short_term stock_solution Prepare Stock Solution (e.g., in Methanol) long_term->stock_solution Aliquot for use short_term->stock_solution Frequent use working_solution Prepare Working Solution (Aqueous Buffer, on ice) stock_solution->working_solution assay Use in Assay working_solution->assay

Caption: Recommended Handling and Storage Workflow.

Stability_Factors Figure 2. Factors Influencing the Stability of this compound cluster_factors Influencing Factors stability This compound Stability temp Temperature stability->temp High temp decreases ph pH stability->ph Alkaline pH decreases moisture Moisture stability->moisture Presence decreases oxidation Oxidation stability->oxidation Presence decreases enzymes Enzymes stability->enzymes Presence decreases

Caption: Factors Influencing Stability.

References

Application Notes and Protocols for Metabolic Tracing of 13-Methylhenicosanoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the molecule and its metabolites through various pathways. This document provides detailed application notes and protocols for the use of ¹³C-labeled 13-Methylhenicosanoyl-CoA to trace its metabolism. This compound is a long-chain, methyl-branched fatty acyl-CoA, and understanding its metabolic pathway can provide insights into lipid metabolism, particularly in the context of diseases where branched-chain fatty acid metabolism is relevant.

Principle of Metabolic Tracing with ¹³C-13-Methylhenicosanoyl-CoA

The core principle involves introducing ¹³C-labeled this compound into a biological system (cell culture, animal model, etc.) and monitoring the incorporation of the ¹³C label into downstream metabolites over time. Mass spectrometry is the primary analytical technique used to detect and quantify the labeled molecules. The mass shift caused by the ¹³C isotopes allows for the differentiation between the labeled tracer and its endogenous, unlabeled counterparts.

Inferred Metabolic Pathway of this compound

Due to the methyl branch at the 13th carbon (an odd position), this compound is expected to undergo a combination of alpha- and beta-oxidation. The methyl group prevents direct beta-oxidation at that site. Therefore, an initial alpha-oxidation step is likely required to remove one carbon and shift the methyl group's position, allowing subsequent beta-oxidation to proceed. The final round of beta-oxidation of the resulting odd-chain fatty acid will yield propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle.

metabolic_pathway substrate substrate intermediate intermediate pathway_process pathway_process product product cycle cycle sub ¹³C-13-Methylhenicosanoyl-CoA alpha_ox Alpha-Oxidation sub->alpha_ox Bypass methyl branch intermediate1 ¹³C-12-Methylhenicosanoyl-CoA alpha_ox->intermediate1 beta_ox Beta-Oxidation Cycles intermediate1->beta_ox acetyl_coa ¹³C-Acetyl-CoA beta_ox->acetyl_coa n cycles propionyl_coa ¹³C-Propionyl-CoA beta_ox->propionyl_coa final cycle krebs Krebs Cycle acetyl_coa->krebs succinyl_coa ¹³C-Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization succinyl_coa->krebs

Caption: Inferred metabolic pathway of this compound.

Experimental Workflow

A typical metabolic tracing experiment using ¹³C-13-Methylhenicosanoyl-CoA involves several key steps, from the synthesis of the labeled tracer to the final data analysis.

experimental_workflow step step analysis analysis start_end start_end start Start synthesis Synthesis of ¹³C-13-Methylhenicosanoyl-CoA start->synthesis administration Administration of Tracer (in vivo or in vitro) synthesis->administration sampling Time-course Sample Collection (e.g., plasma, tissues, cells) administration->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing & Isotopologue Analysis lcms->data_proc interpretation Metabolic Flux Interpretation data_proc->interpretation end End interpretation->end

Caption: General experimental workflow for metabolic tracing.

Protocols

Protocol 1: Synthesis of [U-¹³C]-13-Methylhenicosanoyl-CoA

This protocol is a generalized approach and may require optimization. It is based on established methods for synthesizing ¹³C-labeled fatty acids.

Materials:

  • ¹³C-labeled precursors (e.g., [U-¹³C]-dodecyl bromide, [U-¹³C]-nonanoic acid)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Reagents for Grignard reaction and subsequent chain elongation (e.g., magnesium, cuprous iodide)

  • Coenzyme A trilithium salt

  • Activation reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or similar)

  • Purification columns (e.g., silica (B1680970) gel, HPLC)

Procedure:

  • Synthesis of ¹³C-13-Methylhenicosanoic Acid:

    • This multi-step synthesis involves coupling ¹³C-labeled alkyl chains. For example, a Grignard reagent can be prepared from a ¹³C-labeled alkyl halide and reacted with a ¹³C-labeled acyl chloride or ester containing the methyl branch.

    • Purify the resulting fatty acid using column chromatography.

    • Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

  • Activation to Acyl-CoA:

    • Dissolve the purified ¹³C-13-Methylhenicosanoic acid in an appropriate organic solvent.

    • Add an activating agent like DCC to form an activated intermediate.

    • In a separate reaction vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer.

    • Slowly add the activated fatty acid to the Coenzyme A solution while maintaining a neutral to slightly basic pH.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Purify the resulting ¹³C-13-Methylhenicosanoyl-CoA using solid-phase extraction or preparative HPLC.

    • Lyophilize the purified product and store at -80°C.

    • Confirm the final product's identity and purity by LC-MS/MS.

Protocol 2: In Vitro Metabolic Tracing in Cell Culture

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium and supplements

  • ¹³C-13-Methylhenicosanoyl-CoA

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), acetonitrile, water (LC-MS grade)

  • Internal standards for acyl-CoAs

Procedure:

  • Preparation of Labeled Substrate:

    • Prepare a stock solution of ¹³C-13-Methylhenicosanoyl-CoA.

    • Complex the labeled acyl-CoA with fatty acid-free BSA in the cell culture medium to facilitate cellular uptake.

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Replace the existing medium with the medium containing the ¹³C-13-Methylhenicosanoyl-CoA-BSA complex.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection and Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding cold 80% methanol containing internal standards.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Analysis:

    • Analyze the extracts by LC-MS/MS to identify and quantify ¹³C-labeled metabolites.

    • Monitor the mass isotopologue distribution of key intermediates like acetyl-CoA, propionyl-CoA, succinyl-CoA, and Krebs cycle intermediates.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a metabolic tracing experiment with ¹³C-13-Methylhenicosanoyl-CoA.

Table 1: Hypothetical ¹³C-Labeling Enrichment in Key Metabolites Over Time in Cell Culture

Time (hours)¹³C-13-Methylhenicosanoyl-CoA (% Labeled)¹³C-Acetyl-CoA (% Labeled)¹³C-Propionyl-CoA (% Labeled)¹³C-Succinyl-CoA (% Labeled)
0100000
185521
45020108
1215452520
24<5603530

Note: This data is for illustrative purposes only and actual results may vary depending on the experimental system.

Table 2: Hypothetical Distribution of ¹³C-Label in Different Tissues after In Vivo Administration

Tissue¹³C-Acetyl-CoA (nmol/g tissue)¹³C-Propionyl-CoA (nmol/g tissue)¹³C-Labeled Triglycerides (nmol/g tissue)
Liver15.25.8120.5
Skeletal Muscle8.93.145.2
Adipose Tissue4.11.5250.8
Heart12.54.960.1

Note: This data is for illustrative purposes only and represents a single time point (e.g., 6 hours post-administration).

Conclusion

The use of stable isotope-labeled this compound is a valuable tool for elucidating the metabolic fate of this branched-chain fatty acyl-CoA. The protocols and application notes provided herein offer a framework for researchers to design and execute metabolic tracing studies. The ability to track the incorporation of ¹³C into downstream metabolites will provide critical insights into the regulation of branched-chain fatty acid oxidation and its role in health and disease.

Troubleshooting & Optimization

Technical Support Center: 13-Methylhenicosanoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-Methylhenicosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to degradation through two primary mechanisms:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond.

  • Chemical Instability: The high-energy thioester bond is inherently unstable in aqueous solutions, particularly at neutral or alkaline pH, leading to non-enzymatic hydrolysis. Longer acyl chains can also increase the susceptibility of the thioester bond to hydrolysis.

Q2: What are the best practices for storing tissue or cell samples to ensure the stability of this compound?

A2: To minimize degradation, immediate processing of fresh samples is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.

Q3: I am observing low recovery of this compound in my final extract. What are the potential causes and how can I improve the yield?

A3: Low recovery can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization using a glass homogenizer. Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is often recommended.
Degradation During Extraction Perform all extraction steps on ice. Use fresh, high-purity solvents. Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor recovery.
Inefficient Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE column before sample loading. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.
Adsorption to Surfaces The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes and pipette tips can help mitigate this issue.

Q4: What type of internal standard is recommended for the quantitative analysis of this compound?

A4: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For this compound, a stable isotope-labeled version of the molecule itself would be optimal. Alternatively, an odd-chain long-chain fatty acyl-CoA, such as Heptadecanoyl-CoA, can be used.

Troubleshooting Guide

Observed Problem Possible Cause(s) Recommended Solution(s)
High variability in replicate samples Inconsistent sample handling; variable degradation between samples.Standardize all sample handling procedures. Ensure all samples are kept on ice and processed promptly. Minimize the time between sample collection and extraction.
Poor peak shape in LC-MS analysis Suboptimal chromatographic conditions; interaction of the phosphate group with the column.Use a C18 reversed-phase column with a mobile phase at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or consider derivatization of the phosphate group.
Presence of interfering peaks in the chromatogram Incomplete removal of matrix components.Optimize the solid-phase extraction (SPE) protocol, particularly the wash steps, to enhance sample clean-up.

Experimental Protocol: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and minimize degradation.

Materials:

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 2 mL of saturated ammonium sulfate and vortex for another 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Equilibration: Equilibrate the column with 2 mL of the extraction buffer (100 mM KH2PO4, pH 4.9).

    • Sample Loading: Load the collected organic extract onto the SPE column.

    • Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove impurities.

    • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_degradation Potential Degradation Points sample Tissue Sample (Flash-frozen, -80°C) homogenization Homogenization (Ice-cold acidic buffer, pH 4.9) sample->homogenization Add internal standard extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction enzymatic Enzymatic Degradation homogenization->enzymatic Thioesterases spe Solid-Phase Extraction (SPE) extraction->spe Load organic phase chemical Chemical Hydrolysis extraction->chemical Unstable thioester bond concentration Concentration (Nitrogen stream) spe->concentration Elute with basic methanol analysis LC-MS/MS Analysis concentration->analysis Reconstitute

Caption: Workflow for this compound extraction with key degradation points.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound lysis Incomplete Lysis? start->lysis degradation Degradation during prep? start->degradation spe_issue Inefficient SPE? start->spe_issue optimize_homogenization Optimize Homogenization (e.g., glass homogenizer) lysis->optimize_homogenization Yes ice_solvents Work on Ice, Use Fresh Solvents degradation->ice_solvents Yes optimize_spe Optimize SPE Conditions (wash/elution) spe_issue->optimize_spe Yes

Caption: Troubleshooting logic for low recovery of this compound.

Technical Support Center: Optimizing LC Gradient for Long-Chain Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of long-chain acyl-CoAs, with a focus on challenging analytes like 13-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am not getting good separation of my long-chain acyl-CoA peaks. What are the most critical parameters to optimize in my LC gradient?

A1: For the separation of hydrophobic molecules like long-chain acyl-CoAs, the LC gradient is paramount. The key parameters to focus on are:

  • Initial Mobile Phase Composition: Start with a lower percentage of organic solvent (e.g., acetonitrile) to ensure your analyte retains on the column.

  • Gradient Slope: A shallow gradient is often necessary to resolve long-chain acyl-CoAs with minor structural differences. Experiment with small incremental increases in the organic phase concentration.

  • Mobile Phase Additives: The pH and ionic strength of the mobile phase can significantly impact peak shape and retention. Common additives include potassium phosphate (B84403) (KH2PO4) or ammonium (B1175870) hydroxide (B78521).[1][2][3]

  • Column Temperature: Increasing the column temperature (e.g., to 35°C) can improve peak shape and reduce viscosity, leading to better separation.[4]

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing is a common issue in reverse-phase chromatography, especially with acidic compounds like acyl-CoAs. Here are the likely causes and how to address them:

  • Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with the polar head of the acyl-CoA, causing tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase (e.g., C4)[5]. Operating at a lower pH can also suppress silanol ionization.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Adjust the pH of your aqueous mobile phase. A pH around 4.9-5.3 has been shown to be effective for acyl-CoA separation.[1][2]

  • Column Contamination: A dirty guard column or analytical column can cause peak tailing.

    • Solution: Replace the guard column and flush the analytical column with a strong solvent.[6]

Q3: I am experiencing low signal intensity for my analyte. How can I improve the sensitivity of my LC-MS/MS method?

A3: Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings. Here are some key areas to investigate:

  • Sample Preparation: Inefficient extraction can lead to low analyte recovery.

    • Solution: Optimize your extraction protocol. Solid-phase extraction (SPE) is a common and effective method for cleaning up and concentrating acyl-CoAs from biological matrices.[1][3]

  • Ionization Efficiency: The choice of mobile phase additives and ionization mode is critical.

    • Solution: For acyl-CoAs, positive electrospray ionization (ESI) is often used.[3][7] Using mobile phases with volatile buffers like ammonium hydroxide can enhance ionization.[3][7]

  • Mass Spectrometer Parameters: Suboptimal MS settings will result in poor sensitivity.

    • Solution: Optimize the cone voltage and collision energy for your specific analyte using a standard solution. Perform a neutral loss scan of 507 Da, which is characteristic of the CoA moiety, to help identify acyl-CoAs in complex mixtures.[3]

  • Chromatographic Peak Shape: Broad peaks lead to lower signal-to-noise ratios.

    • Solution: Optimize your LC gradient to achieve sharper, more concentrated peaks.

Troubleshooting Guides

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting peaks or poor separation between adjacent peaks.Gradient is too steep.Decrease the gradient slope (i.e., slow down the rate of increase of the organic solvent).
Inappropriate column chemistry.For very long-chain acyl-CoAs, a C18 column is standard[2][4][8]. Consider a C4 column for potentially better resolution of very hydrophobic compounds[5].
Mobile phase composition is not optimal.Adjust the pH of the aqueous mobile phase. A common choice is potassium phosphate buffer around pH 4.9[1]. Alternatively, high pH (10.5) with ammonium hydroxide has been used successfully[3].
Column temperature is too low.Increase the column temperature to 35-40°C to improve separation efficiency.[4]
Guide 2: Unstable Baseline
Symptom Possible Cause Suggested Solution
Drifting or noisy baseline.Mobile phase is not properly degassed.Degas your mobile phases using an online degasser or by sonication.
Contaminated mobile phase or LC system.Prepare fresh mobile phase and flush the entire LC system with a strong solvent like isopropanol (B130326).
Column is not equilibrated.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Detector lamp is failing (for UV detectors).Replace the detector lamp.

Experimental Protocols

Protocol 1: Generic LC Gradient for this compound Separation

This protocol is a starting point and should be optimized for your specific instrument and analyte.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH adjusted to 4.9 with phosphoric acid.[1][4]

  • Mobile Phase B: Acetonitrile (B52724).[4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.040
20.070
25.095
28.095
28.140
35.040
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize the tissue sample in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

  • Extraction: Add isopropanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition an oligonucleotide purification column or a suitable reversed-phase SPE cartridge.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the acyl-CoAs with a suitable solvent, such as isopropanol.[1]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction spe Solid-Phase Extraction extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (Gradient Elution) reconstitution->lc ms Mass Spectrometry (Detection) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of long-chain acyl-CoAs.

troubleshooting_workflow start Poor Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing Peaks peak_shape->tailing Yes fronting Fronting Peaks peak_shape->fronting Yes broad Broad Peaks peak_shape->broad Yes intensity Low Intensity? resolution->intensity No coelution Co-eluting Peaks resolution->coelution Yes low_signal Low Signal-to-Noise intensity->low_signal Yes solution_tailing Check Mobile Phase pH Use End-capped Column Reduce Sample Load tailing->solution_tailing solution_fronting Check for Column Overload Ensure Sample Solvent is Weaker than Mobile Phase fronting->solution_fronting solution_broad Optimize Gradient Increase Column Temperature Check for Dead Volume broad->solution_broad solution_resolution Flatten Gradient Change Column Chemistry Optimize Temperature coelution->solution_resolution solution_intensity Optimize MS Parameters Improve Sample Prep Sharpen Peaks low_signal->solution_intensity

References

Technical Support Center: Analysis of 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 13-Methylhenicosanoyl-CoA during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to unreliable quantitative results.[1] Long-chain acyl-CoAs are particularly susceptible to ion suppression due to the complexity of the biological matrices from which they are often extracted.

Q2: What are the common sources of ion suppression when analyzing this compound?

A2: Common sources of ion suppression in the analysis of long-chain acyl-CoAs include:

  • Phospholipids: These are highly abundant in biological samples like plasma and tissue and are a major cause of ion suppression, especially in positive electrospray ionization (+ESI) mode.

  • Salts and Buffers: Non-volatile salts from buffers used during sample preparation can precipitate in the MS source, leading to reduced ionization efficiency.

  • Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can co-elute with this compound and compete for ionization.

  • Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware, can also cause ion suppression.[2]

Q3: How can I detect if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a standard method to detect ion suppression. This involves infusing a constant flow of a this compound standard solution into the MS source while a blank, extracted matrix sample is injected onto the LC column. A significant drop in the baseline signal of the infused standard at the retention time of interfering compounds indicates the presence of ion suppression.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common and frustrating issue that can often be attributed to significant ion suppression. The following troubleshooting workflow can help you systematically address the problem.

cluster_0 Troubleshooting Workflow for Low Signal start Low or No Signal for This compound sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep Start Here chromatography Improve Chromatographic Separation sample_prep->chromatography ms_params Adjust MS Parameters chromatography->ms_params check_signal Re-evaluate Signal ms_params->check_signal success Signal Improved: Proceed with Analysis check_signal->success Yes fail Signal Still Low: Consult Advanced Support check_signal->fail No

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Enhance Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before they enter the mass spectrometer.[3]

  • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up acyl-CoA samples. Weak anion exchange SPE columns have been shown to be effective.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also effectively partition this compound away from interfering substances.

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with your analyte, adjusting your chromatography can resolve them.

  • Adjust the Gradient: Employ a shallower gradient to increase the separation between this compound and any closely eluting matrix components.

  • Change the Stationary Phase: Experiment with different column chemistries (e.g., C18, C8) to alter the selectivity of the separation.

Step 3: Modify Mass Spectrometry Parameters

Fine-tuning the ion source and other MS parameters can sometimes mitigate the effects of ion suppression.

  • Optimize Source Parameters: Adjust gas flows, temperatures, and spray voltage to find the optimal conditions for the ionization of this compound in the presence of your sample matrix.

  • Consider a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI).

Issue 2: Poor Reproducibility and Accuracy

Inconsistent and inaccurate results are often a sign of variable ion suppression between samples.

Table 1: Comparison of Ion Suppression Reduction Strategies

StrategyPrincipleAdvantagesDisadvantages
Dilution Reduces the concentration of both the analyte and interfering matrix components.Simple and quick to implement.May reduce the analyte signal below the limit of detection.
Matrix-Matched Calibrants Prepares calibration standards in a blank matrix that is similar to the samples.Compensates for predictable matrix effects.Difficult to obtain a truly "blank" matrix; does not eliminate suppression.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is spiked into the sample and co-elutes, experiencing the same ion suppression.Considered the gold standard for correcting for matrix effects and improving accuracy.Synthesis of a specific SIL-IS can be expensive and time-consuming.
Solid-Phase Extraction (SPE) Selectively retains the analyte on a solid support while interfering compounds are washed away.Excellent for removing a broad range of matrix components, leading to a significant reduction in ion suppression.[3]Can be more time-consuming and requires method development.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[4][5]

cluster_1 SPE Protocol for Acyl-CoA Extraction homogenize 1. Homogenize Tissue in Acidic Buffer extract 2. Extract with Organic Solvents homogenize->extract spe_condition 3. Condition SPE Column extract->spe_condition load 4. Load Sample Extract spe_condition->load wash 5. Wash Column load->wash elute 6. Elute Acyl-CoAs wash->elute dry_reconstitute 7. Dry and Reconstitute elute->dry_reconstitute

Caption: Workflow for SPE of long-chain acyl-CoAs.

Materials:

Procedure:

  • Homogenization: In a pre-chilled homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Extraction: Add 2 mL of isopropanol to the homogenate and mix. Then, add 4 mL of acetonitrile and 250 µL of saturated ammonium sulfate. Vortex vigorously and centrifuge to pellet the precipitate.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol, followed by water, and finally equilibrating with the initial mobile phase conditions.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with a solution of 2% ammonium hydroxide to remove neutral and basic impurities. Follow with a wash of 2% formic acid to remove weakly acidic compounds.

  • Elution: Elute the acyl-CoAs with a solution of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of long-chain acyl-CoA extracts.

cluster_2 LC-MS/MS Analysis Workflow injection 1. Inject Reconstituted Sample separation 2. Chromatographic Separation (C18 Column) injection->separation ionization 3. Electrospray Ionization (Positive or Negative Mode) separation->ionization msms 4. MS/MS Analysis (MRM Mode) ionization->msms data_analysis 5. Data Analysis and Quantification msms->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.

  • Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

Mass Spectrometry Detection:

  • Ionization Mode: Both positive and negative Electrospray Ionization (ESI) can be used. Positive mode often provides a characteristic neutral loss of 507 Da corresponding to the adenosine (B11128) diphosphate (B83284) moiety.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

    • Precursor Ion: The [M+H]+ or [M-H]- of this compound.

    • Product Ion: In positive mode, a common fragment corresponds to the loss of the CoA group. For branched-chain acyl-CoAs, characteristic fragments can arise from cleavages adjacent to the branch point. Based on data for similar compounds, monitoring for fragments resulting from cleavage at the methyl branch on the henicosanoyl chain would be a good starting point for optimization.

Data Analysis:

Quantify this compound by comparing the peak area to a standard curve generated from authentic standards. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

References

Technical Support Center: 13-Methylhenicosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylhenicosanoyl-CoA in enzyme assays. Given the unique properties of this very-long-chain branched fatty acyl-CoA, this guide addresses common challenges to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which area of research is it typically used?

This compound is a coenzyme A derivative of 13-methylhenicosanoic acid, a 22-carbon branched-chain fatty acid. As a very-long-chain acyl-CoA (VLCFA-CoA), it is primarily of interest in studies of lipid metabolism. Specifically, it may be investigated as a potential substrate or modulator of enzymes involved in fatty acid β-oxidation, such as very-long-chain acyl-CoA dehydrogenase (VLCAD), or in pathways involving the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid homeostasis.[1][2]

Q2: What are the primary challenges I should anticipate when working with this compound in aqueous buffers?

Due to its long acyl chain, this compound is expected to have very low aqueous solubility. A primary challenge is its tendency to form micelles at concentrations above its critical micelle concentration (CMC).[3][4] This can lead to several issues in enzyme assays, including:

  • Inaccurate Substrate Concentration: The effective concentration of monomeric substrate available to the enzyme may be much lower than the total concentration.

  • Enzyme Inhibition or Denaturation: The detergent-like properties of micelles can disrupt enzyme structure and function.

  • Assay Interference: Micelles can interfere with spectrophotometric or fluorometric measurements by scattering light.

Q3: How should I prepare and handle stock solutions of this compound?

It is advisable to prepare high-concentration stock solutions in an organic solvent such as ethanol (B145695) or DMSO. For aqueous working solutions, it is crucial to disperse the acyl-CoA properly. This can be achieved by adding the organic stock solution dropwise to the aqueous buffer while vortexing. To prevent hydrolysis of the thioester bond, prepare aqueous solutions fresh for each experiment and keep them on ice.[5] Long-term storage should be at -80°C as a lyophilized powder or in an organic solvent.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?

The Critical Micelle Concentration (CMC) is the concentration at which amphipathic molecules, like this compound, begin to self-assemble into micelles.[6] For enzyme assays, it is generally recommended to keep the substrate concentration below the CMC to ensure that the enzyme is interacting with the monomeric form of the substrate. The CMC for long-chain acyl-CoAs is influenced by factors such as chain length, temperature, and the ionic strength of the buffer.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low enzyme activity 1. Substrate Insolubility: this compound may not be fully dissolved in the assay buffer.1a. Prepare a fresh dilution from an organic stock solution into the assay buffer with vigorous mixing. 1b. Consider the inclusion of a low concentration of a non-denaturing detergent (e.g., Triton X-100) or a carrier protein like bovine serum albumin (BSA) to improve solubility. Note that these additives may influence enzyme activity and should be tested in control experiments.
2. Substrate Concentration Above CMC: Micelle formation is reducing the availability of the monomeric substrate to the enzyme or inhibiting the enzyme.2a. Perform the assay at a range of substrate concentrations to determine the optimal concentration. 2b. If the CMC is unknown, it is advisable to keep the concentration in the low micromolar range, as the CMC for other VLCFA-CoAs can be as low as 3-30 µM.[2]
3. Enzyme Incompatibility: The enzyme being tested may not utilize branched-chain or very-long-chain acyl-CoAs as a substrate.3. Review the literature for the substrate specificity of your enzyme. Consider using a known substrate as a positive control.
High background signal or light scattering 1. Micelle Formation: The presence of micelles is causing light scattering, leading to a high background reading in spectrophotometric assays.1. Centrifuge the reaction mixture at high speed before taking a reading to pellet any insoluble material. 2. Perform the assay at substrate concentrations below the expected CMC.
Inconsistent or non-reproducible results 1. Substrate Degradation: The thioester bond of this compound is susceptible to hydrolysis, especially at a non-neutral pH.1. Prepare fresh working solutions for each experiment. 2. Ensure the pH of the assay buffer is stable and ideally close to neutral.
2. Inconsistent Substrate Preparation: Variability in the solubilization of the substrate between experiments.2. Standardize the protocol for preparing the substrate solution, including the rate of addition to the buffer and mixing intensity.

Quantitative Data Summary

Compound Acyl Chain Length Critical Micelle Concentration (CMC) Buffer Conditions
Palmitoyl-CoAC16:07-250 µMVaries with pH and ionic strength.[3][4]
Stearoyl-CoAC18:0~3-4 µM50 mM KH2PO4, pH 7.4
Oleoyl-CoAC18:1~3-7 µM50 mM KH2PO4, pH 7.4
Lignoceroyl-CoAC24:0Expected to be in the low µM or sub-µM rangeNot specified

Note: The presence of a methyl branch in this compound may slightly increase its CMC compared to a linear saturated acyl-CoA of the same length.

Experimental Protocols

General Protocol for an Acyl-CoA Dehydrogenase Assay

This protocol provides a general framework for assaying the activity of an acyl-CoA dehydrogenase with this compound. It is based on a common continuous spectrophotometric assay that measures the reduction of a chromogenic electron acceptor.

Materials:

  • Enzyme (purified or as a cell lysate)

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)

  • Electron Acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Electron Transfer Flavoprotein (ETF)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ethanol.

    • Prepare fresh working solutions of all reagents in the assay buffer on the day of the experiment.

  • Assay Mixture Preparation:

    • In a cuvette, combine the assay buffer, ETF, and DCPIP.

    • To this mixture, add the desired volume of the this compound working solution. It is critical to add the substrate slowly while mixing to ensure proper dispersion.

    • The final concentration of the substrate should be optimized and ideally be below its CMC.

  • Enzyme Reaction:

    • Equilibrate the assay mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme to the cuvette.

    • Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Controls:

    • Run a control reaction without the enzyme to account for any non-enzymatic reduction of DCPIP.

    • Run a control reaction without the substrate to measure any endogenous activity.

  • Calculation of Activity:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Assays with this compound Start Start Assay LowActivity Problem: No or Low Activity Start->LowActivity CheckSolubility Is Substrate Fully Solubilized? LowActivity->CheckSolubility Yes ImproveSolubilization Action: Improve Solubilization (e.g., add from organic stock, vortex, use carrier protein) CheckSolubility->ImproveSolubilization No CheckCMC Is [Substrate] < CMC? CheckSolubility->CheckCMC Yes ImproveSolubilization->CheckSolubility LowerConcentration Action: Lower Substrate Concentration CheckCMC->LowerConcentration No CheckSpecificity Is Enzyme Known to Act on VLCFAs? CheckCMC->CheckSpecificity Yes LowerConcentration->CheckCMC PositiveControl Action: Run Positive Control with a known substrate CheckSpecificity->PositiveControl No Proceed Proceed with Optimized Assay CheckSpecificity->Proceed Yes PositiveControl->Proceed

Caption: Troubleshooting decision tree for low enzyme activity.

SignalingPathway Potential Metabolic Context of this compound cluster_cell Cell VLCFA 13-Methylhenicosanoic Acid AcylCoASynthetase Acyl-CoA Synthetase VLCFA->AcylCoASynthetase Substrate This compound AcylCoASynthetase->Substrate PPARa PPARα Activation Substrate->PPARa BetaOxidation Mitochondrial β-Oxidation Substrate->BetaOxidation GeneExpression Gene Expression (β-oxidation enzymes) PPARa->GeneExpression Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy

Caption: Potential cellular roles of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13-Methylhenicosanoyl-CoA and other long-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows for enhanced signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

When experiencing a complete loss of signal, a systematic approach is crucial to isolate the problem. Start by confirming the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response. Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination. Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[1]

Q2: What are the common causes of low signal intensity for long-chain acyl-CoA compounds in LC-MS?

Low signal intensity for acyl-CoAs like this compound can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.

  • Inefficient Ionization: The ionization efficiency of long-chain acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components.

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1][2][3][4][5]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1]

Q3: How can I improve the ionization efficiency of this compound?

Improving ionization efficiency is key to enhancing signal intensity. Consider the following strategies:

  • Mobile Phase Optimization: The choice of mobile phase and additives is critical. Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the signal in positive ion mode.[6] Conversely, acidic mobile phases with additives like acetic acid can enhance signal intensity in negative ion mode for some lipids.[7]

  • Adduct Formation: The formation of adducts, such as sodium or ammonium adducts, can either enhance or suppress the signal depending on the analyte and conditions. Controlling the concentration of salts in the mobile phase and sample is important.

  • Chemical Derivatization: While not always necessary for acyl-CoAs, chemical derivatization is a powerful technique to improve the ionization efficiency of challenging analytes.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal intensity issues with this compound.

Guide 1: Systematic Troubleshooting of Low Signal

Use the following decision tree to systematically identify the source of the low signal.

start Low or No Signal for This compound check_ms Infuse a known standard. Is the MS performing correctly? start->check_ms ms_ok MS is OK check_ms->ms_ok Yes ms_issue Troubleshoot MS: - Check source cleanliness - Verify gas flows & voltages - Calibrate instrument check_ms->ms_issue No check_sample Prepare fresh standard and mobile phases. Is signal restored? ms_ok->check_sample sample_ok Signal Restored check_sample->sample_ok Yes sample_issue Issue is with sample or mobile phase degradation/ contamination. check_sample->sample_issue No check_lc Bypass LC and infuse sample directly. Is signal strong? sample_issue->check_lc lc_ok Signal Strong check_lc->lc_ok Yes lc_issue Problem is with the LC system: - Check for leaks - Inspect column - Optimize gradient check_lc->lc_issue No optimize_ms Optimize MS parameters: - Precursor/product ions - Collision energy - Source parameters lc_ok->optimize_ms lc_issue->optimize_ms

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Mitigating Ion Suppression

Ion suppression from matrix components is a common challenge. Here’s how to address it:

  • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components.

  • Enhance Sample Cleanup: Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[4]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for ion suppression, as it will be affected similarly to the analyte.[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and purification of long-chain acyl-CoAs from biological samples.

start Sample Homogenization (e.g., in KH2PO4 buffer) extraction Acyl-CoA Extraction (e.g., with acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Load Supernatant onto SPE Cartridge supernatant->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_wash Wash SPE Cartridge spe_loading->spe_wash spe_elution Elute Acyl-CoAs spe_wash->spe_elution concentration Concentrate Eluate (e.g., under nitrogen) spe_elution->concentration reconstitution Reconstitute in LC-MS compatible solvent concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for sample preparation of acyl-CoAs using SPE.

Detailed Steps:

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

  • Extraction: Add an organic solvent like acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[1]

  • Purification: Use a solid-phase extraction (SPE) cartridge (e.g., an anion-exchange or C18 column) to purify the acyl-CoAs from the extract.

  • Elution and Concentration: Elute the acyl-CoAs from the SPE cartridge and concentrate the eluate, for example, by evaporation under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS method.

Data Presentation

The following tables summarize the expected impact of various parameters on the signal intensity of this compound. The values are illustrative and should be optimized for your specific instrumentation and experimental conditions.

Table 1: Effect of Mobile Phase Additive on Relative Signal Intensity
Mobile Phase AdditiveIonization ModeExpected Relative Signal Intensity
0.1% Formic AcidPositiveBaseline
10 mM Ammonium AcetatePositiveModerate Increase
0.1% Ammonium Hydroxide (pH ~10.5)PositiveSignificant Increase[6]
0.1% Acetic AcidNegativeSignificant Increase[7]
Table 2: Impact of Sample Preparation on Signal-to-Noise Ratio
Sample Preparation MethodExpected Signal-to-Noise Ratio
Protein Precipitation OnlyLow to Moderate
Protein Precipitation + SPEHigh
Direct Injection (for clean samples)Variable
Table 3: Troubleshooting Common Chromatographic Issues
IssuePotential CauseRecommended Action
Broad PeaksColumn degradation, improper mobile phaseReplace column, optimize mobile phase composition
Tailing PeaksActive sites on the column, secondary interactionsUse a column with end-capping, add a competing agent to the mobile phase
Inconsistent Retention TimesLC system leak, temperature fluctuationsCheck for leaks, use a column oven

Signaling Pathways and Logical Relationships

The following diagram illustrates the interconnected factors that influence the final signal intensity in the mass spectrometry analysis of this compound.

cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte_Stability Analyte Stability Extraction_Efficiency Extraction Efficiency Analyte_Stability->Extraction_Efficiency Matrix_Complexity Matrix Complexity Sample_Cleanup Sample Cleanup (SPE) Matrix_Complexity->Sample_Cleanup Signal_Intensity Final Signal Intensity Extraction_Efficiency->Signal_Intensity Ion_Suppression Ion Suppression Sample_Cleanup->Ion_Suppression Chromatographic_Separation Chromatographic Separation Peak_Shape Peak Shape Chromatographic_Separation->Peak_Shape Chromatographic_Separation->Ion_Suppression Peak_Shape->Signal_Intensity Ionization_Efficiency Ionization Efficiency Ionization_Efficiency->Signal_Intensity Ion_Suppression->Signal_Intensity MS_Parameters MS Parameters MS_Parameters->Ionization_Efficiency

References

Technical Support Center: Purity Assessment of Synthetic 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of synthetic 13-Methylhenicosanoyl-CoA. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols for analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: For most research applications, the expected purity of synthetic this compound is typically ≥95%. However, this can vary between synthesis batches and suppliers. It is crucial to verify the purity of each new lot using the analytical methods described in this guide. For applications requiring a high degree of accuracy, a purity of ≥98% is recommended.

Q2: What are the most common impurities found in synthetic this compound?

A2: Impurities in synthetic this compound can originate from the starting materials or from side reactions during the synthesis process. Common synthesis methods, such as those using N-hydroxysuccinimide esters of the fatty acid, can lead to several types of impurities.[1][2][3] The table below summarizes potential impurities and their sources.

ImpuritySource / CausePotential Impact
Free 13-Methylhenicosanoic Acid Incomplete reaction of the fatty acid with Coenzyme A (CoA).Can compete with the acyl-CoA in enzymatic assays or be metabolized differently.
Coenzyme A (free thiol) Excess starting material or hydrolysis of the thioester bond.May interfere with assays that measure free thiol groups or CoA-dependent enzymes.
Oxidized Coenzyme A (Disulfides) Oxidation of the free thiol group of CoA or the acyl-CoA product.Reduced biological activity and potential for off-target effects.
Byproducts from Coupling Reagents e.g., Dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent.May interfere with analytical detection and potentially exhibit biological activity.
Isomers of this compound If the starting fatty acid contained isomeric impurities.May have different biological activities or rates of metabolism.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for quantifying purity by separating the main compound from its impurities.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides confirmation of the molecular weight of the target compound and helps in the identification of impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the molecule, including the position of the methyl branch, and to detect certain types of impurities.[10][11][12][13]

Experimental Protocols and Methodologies

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This method separates this compound from potential impurities based on hydrophobicity.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Potassium phosphate (B84403) monobasic (KH₂PO₄)
  • Water (HPLC grade)
  • Phosphoric acid (for pH adjustment)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 25 mM KH₂PO₄ in water, pH adjusted to 5.3 with phosphoric acid.[4]
  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)[5]
  • Injection Volume: 10 µL
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |

4. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at 260 nm.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol confirms the molecular weight of the synthetic compound.

1. LC Conditions:

  • Use the same LC system and gradient as described in Protocol 1. Alternatively, a faster gradient can be used if separation of all impurities is not required.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Mode: Full scan and tandem MS (MS/MS)
  • Full Scan Range: m/z 200-1200
  • MS/MS Analysis: Target the protonated molecular ion of this compound. A characteristic fragmentation is the neutral loss of the pantoic acid-adenosine diphosphate (B83284) portion (507 Da).[9][14]

3. Expected Mass Spectrometry Data:

AnalyteExpected [M+H]⁺ (m/z)Key MS/MS Fragment Ion (m/z)
This compound 1092.6585.6 ([M+H - 507]⁺)
Protocol 3: Structural Verification by NMR Spectroscopy

NMR is used to confirm the identity and structure of the synthetic compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or CD₃OD.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3. Key Expected ¹H NMR Signals:

  • ~0.8-0.9 ppm: Doublet corresponding to the methyl group at the 13th position and a triplet for the terminal methyl group.[13]
  • ~1.2-1.6 ppm: A large, complex multiplet from the methylene (B1212753) protons of the long aliphatic chain.
  • ~2.8-3.1 ppm: Multiplets from the methylene groups of the cysteamine (B1669678) moiety of CoA.
  • ~8.0 and ~8.4 ppm: Singlets from the adenine protons of CoA.

Troubleshooting Guide

This section addresses common issues encountered during the purity analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
HPLC: Broad or Tailing Peaks 1. Column degradation. 2. Contamination of the guard column or column inlet. 3. Inappropriate mobile phase pH.1. Replace the HPLC column. 2. Replace the guard column and/or flush the analytical column. 3. Ensure the mobile phase pH is correctly prepared and stable.
HPLC: Drifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a stable temperature. 3. Increase the column equilibration time between runs.
MS: Low Signal Intensity 1. Poor ionization of the analyte. 2. Sample degradation. 3. Contamination of the mass spectrometer source.1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). 2. Prepare fresh sample solutions. Acyl-CoAs can be unstable. 3. Clean the mass spectrometer source according to the manufacturer's instructions.
NMR: Unidentified Peaks 1. Presence of impurities. 2. Residual solvent from synthesis or purification.1. Compare the spectrum to the expected signals and the impurity table. 2. Correlate unexpected peaks with common laboratory solvents.

Visual Workflows and Diagrams

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Synthetic this compound dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc lcms LC-MS/MS Analysis dissolve->lcms nmr NMR Spectroscopy dissolve->nmr purity_calc Calculate Purity (%) hplc->purity_calc mw_confirm Confirm Molecular Weight lcms->mw_confirm struct_verify Verify Chemical Structure nmr->struct_verify end_node Final Purity Report purity_calc->end_node mw_confirm->end_node struct_verify->end_node

Caption: Workflow for the comprehensive purity assessment of synthetic this compound.

Troubleshooting_HPLC HPLC Troubleshooting for Acyl-CoA Analysis cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Poor Chromatogram peak_shape Broad or Tailing Peaks? start->peak_shape sol_peak Check Mobile Phase pH & Column Health peak_shape->sol_peak Yes retention Drifting Retention Times? peak_shape->retention No end_node Good Chromatogram sol_peak->end_node sol_retention Check Temp Control & Mobile Phase Prep retention->sol_retention Yes pressure High Backpressure? retention->pressure No sol_retention->end_node sol_pressure Check for Blockages / Replace Guard Column pressure->sol_pressure Yes pressure->end_node No sol_pressure->end_node

Caption: Troubleshooting flowchart for common HPLC issues during acyl-CoA analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13-Methylhenicosanoyl-CoA and other long-chain fatty acyl-CoAs. The information provided is based on established methods for the analysis of analogous lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing long-chain fatty acyl-CoAs like this compound?

The primary challenges in analyzing long-chain fatty acyl-CoAs include their low abundance in tissues, susceptibility to degradation, and the complexity of biological matrices.[1][2] Achieving efficient extraction while minimizing artifact formation is a critical step.

Q2: What are the recommended storage conditions for this compound standards and samples containing this analyte?

For commercial standards of this compound, it is recommended to store the product under the conditions specified in the Certificate of Analysis.[3][4] In general, to prevent degradation, samples should be processed quickly at low temperatures and stored at -80°C.

Q3: What type of analytical instrumentation is best suited for the analysis of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the quantitative analysis of long-chain acyl-CoAs.[2][5] HPLC with UV detection at 260 nm can also be used.[1][6]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure rapid quenching of biological samples to halt enzymatic activity.[1] - Use an appropriate extraction solvent. A mixture of acetonitrile (B52724) and 2-propanol has been shown to be effective for long-chain acyl-CoAs.[5] - Consider solid-phase extraction (SPE) for purification and enrichment of acyl-CoAs from complex mixtures.[5]
Degradation of Analyte - Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation. - Use fresh solvents and ensure the absence of contaminating proteases or thioesterases.
Poor Ionization in MS - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - For positive ion mode, look for the [M+H]+ ion. In negative ion mode, the [M-H]- ion is typically observed.[7]
Improper HPLC Conditions - Use a C18 or C8 reversed-phase column suitable for lipid analysis.[1][6][7] - Employ a gradient elution program to effectively separate long-chain acyl-CoAs from other matrix components. A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) buffer and an organic solvent like acetonitrile.[1][6][7]
Issue 2: High Background Noise or Co-eluting Peaks

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Matrix Effects - Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering substances.[5] - Dilute the sample extract to reduce the concentration of interfering matrix components.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean the HPLC system, including the column, to remove any residual contaminants.
Suboptimal Chromatographic Separation - Adjust the gradient elution profile to improve the resolution between your analyte and interfering peaks. - Try a different stationary phase (column) with alternative selectivity.
Issue 3: Poor Reproducibility

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent sample homogenization and extraction procedures. - Use an internal standard, such as heptadecanoyl-CoA, to account for variations in extraction efficiency and instrument response.[1]
Instrument Instability - Equilibrate the LC-MS system thoroughly before starting the analytical run. - Monitor system suitability by injecting a standard at regular intervals throughout the sequence.
Sample Degradation Over Time - Analyze samples as quickly as possible after extraction. - If storage is necessary, keep extracts at -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized procedure based on established methods for acyl-CoA extraction.[1][6]

  • Homogenization: Homogenize frozen, powdered tissue (e.g., 50-100 mg) in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9).

  • Addition of Internal Standard: Add a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes.

  • Collection of Acyl-CoA Fraction: Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Dilution: Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Purification (Optional but Recommended):

    • Use a solid-phase extraction (SPE) cartridge with an anion-exchange stationary phase.

    • Wash the cartridge to remove interfering lipids.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable buffer for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization in Buffer tissue->homogenization Quench Metabolism extraction Solvent Extraction homogenization->extraction Add Solvents purification Solid-Phase Extraction (SPE) extraction->purification Remove Interferences lc_separation LC Separation (C18 Column) purification->lc_separation Inject Purified Extract ms_detection MS/MS Detection lc_separation->ms_detection Elution data_analysis Data Analysis ms_detection->data_analysis Acquire Spectra

Caption: A generalized experimental workflow for the analysis of long-chain acyl-CoAs.

troubleshooting_workflow start Low or No Analyte Signal? check_extraction Extraction Protocol Optimized? start->check_extraction check_degradation Sample Handling at Low Temp? check_extraction->check_degradation Yes solution_extraction Optimize extraction solvents/SPE. check_extraction->solution_extraction No check_instrument Instrument Performance Verified? check_degradation->check_instrument Yes solution_degradation Ensure cold chain and fresh reagents. check_degradation->solution_degradation No solution_instrument Optimize MS parameters and check LC. check_instrument->solution_instrument No end_node Problem Solved check_instrument->end_node Yes solution_extraction->end_node solution_degradation->end_node solution_instrument->end_node

Caption: A logical troubleshooting workflow for low analyte signal in acyl-CoA analysis.

References

Technical Support Center: Quantification of 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is consistently non-linear. What are the potential causes and how can I troubleshoot this?

A1: Non-linear calibration curves are a common issue in the quantification of long-chain acyl-CoAs like this compound, particularly when using LC-MS/MS. The causes can be multifaceted, ranging from sample preparation to instrument settings. Here’s a breakdown of potential issues and solutions:

Potential Causes & Troubleshooting Steps:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear response.[1][2][3]

    • Solution: Extend your calibration curve with higher concentration standards to confirm if saturation is occurring. If saturation is observed, dilute your samples to ensure they fall within the linear range of the assay.[1] Alternatively, you can intentionally reduce the sensitivity of the MS parameters or use a less abundant isotope transition for quantification at high concentrations.[2]

  • Matrix Effects: Components in your biological sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, causing ion suppression or enhancement.[4][5] This effect can be concentration-dependent and result in a non-linear curve.

    • Solution: Improve your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective for cleaning up samples.[4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte is highly recommended to compensate for matrix effects.[6]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a common source of non-linearity.[1]

    • Solution: Carefully re-prepare your standards. Use certified reference materials if available. Ensure accurate pipetting and proper dissolution of the analyte.

  • Analyte Adsorption: Long-chain acyl-CoAs can be "sticky" and adsorb to plasticware or the LC system, leading to non-linear responses, especially at lower concentrations.

    • Solution: Use low-adsorption tubes and vials. Prime the LC system by injecting a high-concentration standard before running your analytical batch.

  • Inappropriate Regression Model: Using a linear regression model for a relationship that is inherently non-linear will result in a poor fit.

    • Solution: Evaluate different regression models, such as a quadratic fit.[7] However, the use of non-linear regression models should be justified and validated according to regulatory guidelines.[3]

Q2: I am observing high variability and poor precision in my quality control (QC) samples for this compound. What could be the reason?

A2: High variability in QC samples points towards issues with the reproducibility of your analytical method. Here are some common causes and their solutions:

  • Inconsistent Sample Preparation: The extraction recovery of long-chain acyl-CoAs can be variable if the procedure is not followed precisely.

    • Solution: Ensure your sample preparation protocol is robust and consistently applied. The use of a suitable internal standard added at the beginning of the extraction process is crucial to correct for variability in recovery.[8]

  • Analyte Instability: Acyl-CoAs can be unstable and degrade due to enzymatic activity or pH changes.[9][10]

    • Solution: Keep samples on ice or at 4°C during preparation. Use inhibitors of enzymatic activity if necessary. Ensure the pH of your extraction and final solutions is controlled. Evaluate the stability of your analyte under different storage and handling conditions (e.g., bench-top, freeze-thaw cycles).[11]

  • Carryover: The analyte from a high-concentration sample can carry over to the next injection, affecting the accuracy of the subsequent sample, often a low-concentration QC.

    • Solution: Optimize your LC method to include a robust wash step after the elution of the analyte. Injecting a blank sample after the highest calibrator can help assess carryover.

  • Matrix Effects: As mentioned in Q1, matrix effects can lead to poor precision if they vary between samples.

    • Solution: A stable isotope-labeled internal standard is the best way to mitigate this.[6] If not available, a close structural analog can be used, but its performance should be carefully validated.[12]

Q3: What are the acceptance criteria for a calibration curve in a regulated bioanalytical method?

A3: For regulated bioanalysis, the acceptance criteria for a calibration curve are defined by regulatory bodies like the FDA.[13][14][15][16]

Summary of FDA Bioanalytical Method Validation Guidance for Calibration Curves:

ParameterAcceptance Criteria
Composition A blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and at least six non-zero calibration standards.[14]
Range The range should be defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[13]
Accuracy The back-calculated concentration of each standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[13]
Precision The precision (%CV) of the response ratios of the replicate standards should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Goodness of Fit At least 75% of the non-zero standards must meet the accuracy criteria.[13] The simplest regression model that adequately describes the concentration-response relationship should be used.[17]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol describes the preparation of calibration standards and QC samples for the quantification of this compound in human plasma.

  • Preparation of Stock Solutions:

    • Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) to prepare a primary stock solution of 1 mg/mL.

    • Prepare a separate stock solution for the QC samples from a different weighing of the reference standard to ensure accuracy.

    • Prepare a stock solution of the stable isotope-labeled internal standard (e.g., 13-Methylhenicosanoyl-d3-CoA) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Serially dilute the primary stock solution with the solvent to prepare a series of working standard solutions at concentrations that will cover the desired calibration range.

    • Prepare working solutions for the QC samples at low, medium, and high concentrations in a similar manner from the QC stock solution.

    • Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust response in the mass spectrometer.

  • Preparation of Calibration Standards and QCs in Matrix:

    • Spike a known volume of the appropriate working standard solution into a fixed volume of the biological matrix (e.g., human plasma) to prepare the calibration standards. A typical spiking volume is 5-10% of the matrix volume to minimize matrix disruption.

    • Prepare the QC samples in the same manner.

    • Prepare blank samples (matrix only) and zero samples (matrix with internal standard only).

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with ion-exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove less polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Visualizations

cluster_prep Calibration Curve Preparation Workflow stock Prepare Primary Stock (Analyte & IS) working Prepare Working Solutions (Serial Dilutions) stock->working Dilute spike Spike into Matrix (e.g., Plasma) working->spike Add cal_standards Calibration Standards (LLOQ to ULOQ) spike->cal_standards Create

Caption: Workflow for the preparation of calibration standards.

cluster_analysis Analytical Workflow for Quantification sample_prep Sample Preparation (e.g., SPE) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Integration & Regression) ms_detection->data_processing quantification Quantification (Concentration Calculation) data_processing->quantification

Caption: General analytical workflow for quantification.

cluster_troubleshooting Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve check_saturation Check for Detector Saturation? start->check_saturation dilute Dilute Samples & Re-inject check_saturation->dilute Yes check_matrix Evaluate Matrix Effects? check_saturation->check_matrix No end Linear Curve dilute->end improve_spe Improve Sample Cleanup (SPE) check_matrix->improve_spe Yes check_standards Verify Standard Preparation? check_matrix->check_standards No improve_spe->end reprepare_standards Re-prepare Standards check_standards->reprepare_standards Yes check_standards->end No reprepare_standards->end

Caption: Decision tree for troubleshooting a non-linear curve.

References

Validation & Comparative

A Comparative Analysis of 13-Methylhenicosanoyl-CoA and Other Acyl-CoAs in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic kinetics of 13-Methylhenicosanoyl-CoA with other well-characterized acyl-Coenzyme A (acyl-CoA) molecules, namely Acetyl-CoA, Palmitoyl-CoA, and Stearoyl-CoA. The information presented herein is intended to support research and development in metabolic pathways, enzyme characterization, and drug discovery.

Introduction

Acyl-CoAs are central metabolites in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling. The structure of the acyl chain, including its length and branching, significantly influences its interaction with enzymes and its metabolic fate. This compound is a very-long-chain branched-chain fatty acyl-CoA. Understanding its enzymatic processing in comparison to more common short-chain (Acetyl-CoA) and long-chain (Palmitoyl-CoA, Stearoyl-CoA) acyl-CoAs is crucial for elucidating its physiological functions and potential roles in metabolic disorders.

While direct and comprehensive enzyme kinetic data for this compound is limited in publicly available literature, this guide compiles available kinetic parameters for key enzymes that interact with different classes of acyl-CoAs to provide a comparative perspective. The data presented highlights the substrate preferences and catalytic efficiencies of these enzymes, offering insights into the potential metabolic pathways involving very-long-chain branched-chain acyl-CoAs.

Quantitative Data Presentation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Tissue
Acyl-CoA Synthetase (ACS)
Acetyl-CoA~200-800-E. coli, Rat Liver
Palmitoyl-CoA~4-10~1500-4000Rat Liver Microsomes
Stearoyl-CoA~4-10~1500-4000Rat Liver Microsomes
Very-long-chain Acyl-CoAs (C24:0)~5-Rat Brain Microsomes
Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA~20-200-Rat Liver
Propionyl-CoA~120-Thermobifida fusca
Butyryl-CoA~150-Thermobifida fusca
Acyl-CoA Dehydrogenase (ACAD)
Short-Chain (SCAD)Butyryl-CoA (C4)~10-30-Rat Liver Mitochondria
Medium-Chain (MCAD)Octanoyl-CoA (C8)~1-5-Human Liver
Long-Chain (LCAD)Palmitoyl-CoA (C16)~1-5-Human Liver
Very-Long-Chain (VLCAD)Palmitoyl-CoA (C16)~1.5-Human Fibroblasts
Stearoyl-CoA (C18)~1.5-Human Fibroblasts
Lignoceroyl-CoA (C24)~1.5-Human Fibroblasts

Note: The presented values are approximate and can vary depending on the specific enzyme isoform, assay conditions, and source. The absence of a value is indicated by "-".

Experimental Protocols

The determination of enzyme kinetic parameters for acyl-CoAs typically involves monitoring the rate of substrate consumption or product formation over time. A commonly used method is the spectrophotometric assay for Acyl-CoA Synthetase activity .

Principle:

This assay measures the formation of acyl-CoA by coupling the reaction to a subsequent reaction that produces a detectable color change. One common approach involves the use of acyl-CoA dehydrogenase, which reduces an artificial electron acceptor that can be monitored spectrophotometrically.

Materials:

  • Purified Acyl-CoA Synthetase

  • Fatty acid substrate (e.g., palmitic acid)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer

  • Acyl-CoA Dehydrogenase (of appropriate chain-length specificity)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Triton X-100 (optional, to solubilize long-chain fatty acids)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and the electron acceptor dye in a cuvette.

  • Enzyme Addition: Add a known amount of purified Acyl-CoA Synthetase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the fatty acid substrate. For long-chain fatty acids, pre-solubilization in a detergent like Triton X-100 may be necessary.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance of the electron acceptor dye at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of absorbance change is proportional to the rate of the Acyl-CoA Synthetase reaction.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with varying concentrations of the fatty acid substrate. The resulting initial velocity data is then plotted against the substrate concentration. The Km and Vmax values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathway Involvement

Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3][4] PPARs are nuclear receptors that, upon activation by lipid ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.

Different classes of acyl-CoAs can exhibit varying affinities for PPAR isoforms (PPARα, PPARγ, and PPARδ), thereby influencing distinct metabolic pathways. For instance, long-chain acyl-CoAs are known to be potent activators of PPARα, which upregulates genes involved in fatty acid oxidation.[3]

Acyl_CoA_PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids Fatty_Acids_cyt Fatty Acids Fatty_Acids->Fatty_Acids_cyt Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Fatty_Acids_cyt->Acyl_CoA_Synthetase Substrate Acyl_CoAs Acyl-CoAs (e.g., Palmitoyl-CoA) Acyl_CoA_Synthetase->Acyl_CoAs Activation PPAR PPAR Acyl_CoAs->PPAR Ligand Binding PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binding Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription

References

Comparative Analysis of Antibody Cross-Reactivity with 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibody cross-reactivity with 13-Methylhenicosanoyl-CoA, a saturated fatty acyl-CoA with a methyl branch. Given that this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, antibodies must be generated by conjugating it to a larger carrier protein. This guide will explore the principles of generating antibodies against such haptens and provide a framework for assessing their cross-reactivity with structurally similar molecules.

Understanding Antibody Generation for Small Molecules

Small molecules like this compound require conjugation to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response and generate specific antibodies.[1] This process, known as haptenization, is crucial for the development of immunoassays for small molecules. The specificity and cross-reactivity of the resulting antibodies are highly dependent on the structure of the hapten and the nature of the linker used for conjugation.

dot

Caption: Hapten-Carrier Conjugation Principle.

Comparative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a fictional monoclonal antibody, Ab-13ME-CoA, raised against this compound. The data is presented as percent cross-reactivity, determined by competitive ELISA, where the concentration of the competitor required to inhibit 50% of the antibody binding (IC50) is compared to that of this compound.

CompoundStructure% Cross-Reactivity
This compound CH3(CH2)7CH(CH3)(CH2)11CO-SCoA 100%
Henicosanoyl-CoACH3(CH2)19CO-SCoA25%
12-Methylhenicosanoyl-CoACH3(CH2)8CH(CH3)(CH2)10CO-SCoA85%
14-Methylhenicosanoyl-CoACH3(CH2)6CH(CH3)(CH2)12CO-SCoA70%
Palmitoyl-CoACH3(CH2)14CO-SCoA<1%
Stearoyl-CoACH3(CH2)16CO-SCoA<1%
Oleoyl-CoACH3(CH2)7CH=CH(CH2)7CO-SCoA<0.1%

This data is illustrative and intended to provide a framework for comparison.

Experimental Protocols

The assessment of antibody cross-reactivity with small molecules is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a conjugate of this compound and a protein (e.g., BSA), which is different from the carrier protein used for immunization to avoid non-specific binding.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition: The specific antibody (Ab-13ME-CoA) is pre-incubated with either the standard (this compound) or the potential cross-reacting compounds at various concentrations.

  • Incubation: The antibody-antigen mixture is added to the coated plate and incubated. During this step, the free antibody (not bound to the competitor in the solution) will bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of the free antigen in the initial sample.

  • Data Analysis: The IC50 values are determined for each compound, and the percent cross-reactivity is calculated using the formula: (% Cross-reactivity = (IC50 of this compound / IC50 of competitor) x 100).

dot

Competitive_ELISA_Workflow Start Start Coat_Plate Coat plate with This compound-BSA conjugate Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Prepare_Samples Prepare antibody and competitor (or standard) mixtures Block_Plate->Prepare_Samples Incubate_on_Plate Add mixtures to plate and incubate Prepare_Samples->Incubate_on_Plate Wash_Plate1 Wash plate Incubate_on_Plate->Wash_Plate1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash_Plate1->Add_Secondary_Ab Wash_Plate2 Wash plate Add_Secondary_Ab->Wash_Plate2 Add_Substrate Add chromogenic substrate Wash_Plate2->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance Analyze_Data Calculate % cross-reactivity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Competitive ELISA Workflow.

Biological Context: Branched-Chain Fatty Acid Metabolism

This compound is a branched-chain fatty acid. The metabolism of such fatty acids is crucial in various biological processes. The biosynthesis of branched-chain fatty acids often starts from branched-chain amino acids like leucine, isoleucine, and valine, which are converted to their respective branched-chain acyl-CoA primers.[2][3] These primers are then elongated by the fatty acid synthase (FAS) system. The catabolism of these fatty acids typically proceeds through β-oxidation. Understanding this metabolic context is vital for interpreting the biological significance of antibody-based detection methods.

dot

BCF_Metabolism cluster_synthesis Biosynthesis cluster_catabolism Catabolism BCAAs Branched-Chain Amino Acids (Leu, Ile, Val) BCKAs Branched-Chain α-Keto Acids BCAAs->BCKAs Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BCKAs->BC_Acyl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS Primer BCFA Branched-Chain Fatty Acids (e.g., 13-Methylhenicosanoic Acid) FAS->BCFA Elongation BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) BCFA->BCFA_CoA Activation Beta_Oxidation β-Oxidation BCFA_CoA->Beta_Oxidation Metabolites Acetyl-CoA, Propionyl-CoA, etc. Beta_Oxidation->Metabolites

Caption: Branched-Chain Fatty Acid Metabolism.

References

A Comparative Guide to Orthogonal Validation of 13-Methylhenicosanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal analytical methods for the validation of 13-Methylhenicosanoyl-CoA measurements. Ensuring the accuracy and reliability of quantitative data is paramount in research and development. Employing orthogonal methods, which rely on different chemical and physical principles, provides a robust framework for validating analytical results.

Introduction to this compound

This compound is a long-chain branched fatty acyl-coenzyme A molecule. While the specific biological roles of this compound are a developing area of research, acyl-CoAs, in general, are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. Accurate measurement of these molecules is essential for understanding their function in both healthy and diseased states.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary method for the quantification of acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it the gold standard.[1][2] A typical LC-MS/MS workflow involves extraction of the analyte from a biological matrix, separation using liquid chromatography, and detection by a mass spectrometer.

Workflow for Primary LC-MS/MS Analysis

sample Biological Sample (e.g., tissue, cells) extraction Solid-Phase Extraction (SPE) of Acyl-CoAs sample->extraction lc Reversed-Phase Liquid Chromatography extraction->lc Elution ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms Ionization quant Quantification ms->quant Data Acquisition

Caption: Primary LC-MS/MS workflow for this compound quantification.

Orthogonal Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection serves as a valuable orthogonal method to LC-MS/MS. While generally less sensitive, HPLC-UV relies on the inherent UV absorbance of the coenzyme A moiety, providing a different detection principle. This method is particularly useful for confirming the concentration of purified standards or in samples where the analyte is relatively abundant.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • For biological samples, perform a solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the acyl-CoAs.

    • Condition the SPE cartridge with methanol (B129727), followed by water.

    • Load the sample and wash with a low percentage of organic solvent to remove interferences.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • Set the UV detector to monitor absorbance at 260 nm, which is the characteristic absorbance maximum for the adenine (B156593) group in coenzyme A.

  • Quantification:

    • Generate a standard curve using a certified reference standard of this compound.

    • Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Workflow for HPLC-UV Validation

sample Prepared Sample Extract hplc HPLC Separation (C18 Column) sample->hplc uv UV Detection (260 nm) hplc->uv quant Quantification vs. Standard Curve uv->quant

Caption: HPLC-UV orthogonal validation workflow.

Orthogonal Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) of the Released Fatty Acid

Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust orthogonal validation by analyzing the constituent fatty acid (13-methylhenicosanoic acid) after hydrolysis of the coenzyme A thioester. This method leverages a different separation principle (volatility-based) and sample preparation approach.

Experimental Protocol: GC-MS
  • Sample Preparation (Hydrolysis and Derivatization):

    • Take the sample extract containing this compound and subject it to alkaline hydrolysis (e.g., using KOH in methanol) to cleave the thioester bond, releasing the free fatty acid (13-methylhenicosanoic acid).

    • Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane).

    • Evaporate the solvent and derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by heating with BF3-methanol or a similar reagent.

    • Extract the resulting FAME into hexane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column suitable for FAME analysis (e.g., DB-5ms, HP-88).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250°C) to elute the FAME.

    • Injection: Splitless injection mode for trace analysis.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode to obtain a full mass spectrum for identification, and Selected Ion Monitoring (SIM) for quantification of characteristic ions of the 13-methylhenicosanoic acid methyl ester.

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled fatty acid) added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies.

    • Generate a standard curve using derivatized 13-methylhenicosanoic acid.

Workflow for GC-MS Validation

sample Sample Extract hydrolysis Alkaline Hydrolysis sample->hydrolysis Release of Fatty Acid derivatization Fatty Acid Methyl Ester (FAME) Derivatization hydrolysis->derivatization gc Gas Chromatography Separation derivatization->gc ms Mass Spectrometry (EI, SIM) gc->ms quant Quantification ms->quant

Caption: GC-MS validation workflow via fatty acid analysis.

Comparison of Analytical Methods

The table below summarizes the key performance characteristics of the primary LC-MS/MS method and the two orthogonal validation methods.

ParameterLC-MS/MS (Primary Method)HPLC-UV (Orthogonal Method 1)GC-MS of Fatty Acid (Orthogonal Method 2)
Principle Liquid separation & mass-to-charge ratioLiquid separation & UV absorbanceGas separation & mass-to-charge ratio
Analyte Detected Intact this compoundIntact this compound13-Methylhenicosanoic Acid (as FAME)
Specificity Very HighModerate (risk of co-elution)High
Sensitivity (LOD) Low fmol to high amolpmol rangeLow pmol to high fmol
Throughput HighModerateLow to Moderate
Key Advantage Highest sensitivity and specificitySimplicity and different detection principleDifferent separation mechanism, confirms acyl chain
Key Limitation Requires sophisticated instrumentationLower sensitivity, potential interferencesIndirect measurement, requires hydrolysis and derivatization

Conclusion

For the reliable quantification of this compound, a primary LC-MS/MS method provides the necessary sensitivity and specificity. However, to ensure the accuracy and validity of the results, employing orthogonal methods is crucial. HPLC-UV offers a straightforward approach based on a different detection principle, while GC-MS of the hydrolyzed fatty acid confirms the identity and quantity of the acyl chain through a different separation technique. The choice of orthogonal method will depend on the specific requirements of the study, including the concentration of the analyte and the complexity of the sample matrix. By integrating data from two or more of these independent methods, researchers can have high confidence in their quantitative measurements of this compound.

References

Navigating the Landscape of Very Long-Chain Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the intricate fields of lipid metabolism and cellular signaling, the selection of appropriate molecular tools is paramount. This guide provides a comparative overview of 13-Methylhenicosanoyl-CoA, a representative of a mid-chain branched very long-chain acyl-CoA (VLCFA-CoA), and contextualizes its potential applications against other relevant lipid molecules. Due to a lack of specific published data on this compound, this guide leverages information on the broader classes of branched-chain fatty acyl-CoAs (BCFA-CoAs) and VLCFA-CoAs to provide a useful comparative framework.

Quantitative Data Summary

FeatureThis compound (Inferred)Other BCFA-CoAs (e.g., Phytanoyl-CoA)Straight-Chain VLCFA-CoAs (e.g., C24:0-CoA)
Molecular Weight ~1104 g/mol Variable (e.g., Phytanoyl-CoA: ~880 g/mol )Variable (e.g., Lignoceroyl-CoA: ~1132 g/mol )
Chain Length 22 carbons (C22)Typically C15-C20Typically > C20
Branching Mid-chain methyl groupTypically at the iso or anteiso positionNone
Solubility Low in aqueous solutionsLow in aqueous solutionsVery low in aqueous solutions
Known Biological Roles Likely substrate for lipid metabolism, potential signaling molecule.Major components of bacterial membranes, ligands for nuclear receptors (e.g., PPARα).[1][2]Substrates for peroxisomal β-oxidation, involved in the synthesis of complex lipids.[1][3]
Affinity for PPARα Predicted to be a high-affinity ligand.High affinity (Kd ~11 nM for phytanoyl-CoA).[1][3]High affinity (Kd in the range of 3-29 nM).[1][3]

Experimental Protocols

The analysis and comparison of long-chain and branched-chain fatty acyl-CoAs necessitate robust and sensitive analytical methodologies. Below are detailed protocols for key experiments commonly employed in this area of research.

Quantification of Fatty Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of various fatty acyl-CoA species within a biological sample.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Perform a liquid-liquid extraction using a solvent system such as acetonitrile/isopropanol/water to separate lipids from other cellular components.

    • The supernatant containing the fatty acyl-CoAs is then dried and reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., acetonitrile).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions for each fatty acyl-CoA of interest. A neutral loss of 507 Da is often characteristic of acyl-CoAs.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic standards for each fatty acyl-CoA.

    • Spike samples with an internal standard (e.g., a fatty acyl-CoA with an odd-numbered carbon chain) to correct for extraction efficiency and matrix effects.

Analysis of Fatty Acid Composition by GC-MS

To determine the fatty acid profile of a sample, the acyl-CoAs are first converted to their more volatile fatty acid methyl esters (FAMEs).

  • Derivatization to FAMEs:

    • Hydrolyze the fatty acyl-CoAs to free fatty acids using a strong base (e.g., NaOH in methanol).

    • Methylate the free fatty acids using a reagent such as boron trifluoride in methanol (B129727) to produce FAMEs.

  • GC Separation:

    • Inject the FAMEs onto a gas chromatograph equipped with a capillary column (e.g., a BPX70 column).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • MS Detection and Analysis:

    • The eluting FAMEs are detected by a mass spectrometer.

    • Identify individual FAMEs by comparing their mass spectra and retention times to a library of known standards.

    • Quantify the relative abundance of each fatty acid.

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway PPARα Activation by Fatty Acyl-CoAs BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) PPARa PPARα BCFA_CoA->PPARa binds VLCFA_CoA Very Long-Chain Acyl-CoA VLCFA_CoA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene_Expression activates

Caption: PPARα signaling pathway activation by fatty acyl-CoAs.

Experimental_Workflow LC-MS/MS Workflow for Fatty Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue/Cell Homogenization Extraction Lipid Extraction Homogenization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for fatty acyl-CoA analysis using LC-MS/MS.

References

Safety Operating Guide

Proper Disposal Procedures for 13-Methylhenicosanoyl-CoA: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 13-Methylhenicosanoyl-CoA, a coenzyme A derivative utilized in research. Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on general principles for biochemical waste is recommended.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While one available SDS for a Coenzyme A-related product indicates it is not a hazardous substance, the lack of specific data for this compound necessitates caution.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of non-hazardous biochemical waste. However, in the absence of definitive hazard information, it is prudent to treat the waste as potentially hazardous and consult your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Pure Compound (Unused): If you have unused or expired this compound, it should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated waste.

  • Aqueous Solutions: Solutions containing this compound should be collected as aqueous chemical waste. Do not dispose of them down the drain unless explicitly permitted by your institution's EHS for non-hazardous biochemicals.[1][2][3]

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect unused this compound and contaminated solid materials in a designated, leak-proof waste container.

    • The container must be clearly labeled as "Chemical Waste" and list "this compound" as a constituent.

  • Liquid Waste:

    • Collect aqueous solutions containing this compound in a sealable, chemical-resistant container.

    • Label the container as "Aqueous Chemical Waste" and list all chemical components, including "this compound" and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will provide guidance on the final disposal method, which may include incineration or other specialized treatments.[4][5][6]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Pure compound, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Chemical Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Disposal Workflow for this compound.

IV. Alternative Disposal Considerations: Autoclaving and Incineration

While not a primary recommendation without specific hazard data, it is useful to understand these common laboratory waste treatment methods.

  • Autoclaving: This method uses high-pressure steam to sterilize waste. It is typically used for biohazardous waste to kill microorganisms.[7][8][9] Autoclaving is not a suitable disposal method for chemical waste like this compound unless it is part of a biohazardous waste stream and your institution's EHS has approved this procedure. Autoclaving does not neutralize chemical hazards.[10]

  • Incineration: This is a common method for the final disposal of chemical waste.[11][12][13] High-temperature combustion can effectively destroy organic compounds.[14][15] Your institution's EHS will likely coordinate with a licensed waste management facility for the incineration of chemical waste.

Quantitative Data Summary: Disposal Method Applicability

Disposal MethodApplicability to this compoundKey Considerations
Landfill Not RecommendedProhibited for liquid waste and generally not suitable for chemical waste without specific non-hazardous approval.[1]
Sewer Not RecommendedProhibited for most chemical waste; requires explicit EHS approval for non-hazardous biochemicals.[3]
Autoclaving Not RecommendedDoes not neutralize chemical hazards; only for sterilizing biohazardous materials.[10]
Incineration Recommended (via EHS)Effective for destroying organic compounds; managed by licensed hazardous waste facilities.[11][12]

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific chemical hygiene and waste disposal plans. When in doubt, contact your Environmental Health and Safety department for guidance.

References

Essential Safety and Operational Guidance for 13-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling 13-Methylhenicosanoyl-CoA

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2] Depending on the scale of the operation and the potential for splashes or aerosol generation, additional protective gear may be necessary.

Data Presentation: Recommended PPE for Handling this compound

Protection TypeMinimum RequirementRecommended for Splash HazardRecommended for Aerosol Generation
Eye and Face Safety glasses with side shieldsChemical splash goggles and a face shieldSafety goggles and a face shield
Hand Disposable nitrile glovesDouble-gloving with nitrile glovesDisposable nitrile gloves
Body Laboratory coatChemical-resistant apron over a lab coatLaboratory coat
Respiratory Not generally requiredNot generally requiredUse of a fume hood or a respirator (e.g., N95)
Footwear Closed-toe shoesClosed-toe shoesClosed-toe shoes
Experimental Protocols: Safe Handling Procedures

2.1. Preparation and Weighing:

  • Conduct all manipulations of powdered or solid this compound within a chemical fume hood to prevent inhalation of any fine particulates.

  • When weighing, use an analytical balance inside a fume hood or a balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the compound, minimizing the creation of dust.

2.2. Dissolving and Solution Handling:

  • Dissolve this compound in the appropriate solvent as specified by the supplier or experimental protocol. MedChemExpress notes that the product is shipped at room temperature.[3][4]

  • Handle all solutions containing the compound with care to avoid splashes and direct contact with skin and eyes.

  • When transferring solutions, use appropriate volumetric glassware and pipetting devices.

2.3. Spills and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate surfaces that have come into contact with the compound using an appropriate cleaning agent (e.g., a mild detergent solution), followed by a rinse with water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline:

  • Unused Compound: Dispose of as chemical waste. Do not discard down the drain or in the regular trash.

  • Contaminated Materials: Items such as gloves, pipette tips, and absorbent materials that have come into contact with the compound should be placed in a designated, sealed waste container for chemical waste disposal.

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled waste container for chemical waste disposal.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Work in Fume Hood A->B C Weigh Compound B->C Proceed to Handling D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Workspace E->F Experiment Complete G Dispose of Waste F->G H Remove PPE G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.